molecular formula C8H6BrN3 B2714031 3-Bromo-1,5-naphthyridin-4-amine CAS No. 91477-46-2

3-Bromo-1,5-naphthyridin-4-amine

カタログ番号: B2714031
CAS番号: 91477-46-2
分子量: 224.061
InChIキー: KDQBIXVPVAJIPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1,5-naphthyridin-4-amine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-bromo-1,5-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQBIXVPVAJIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-1,5-naphthyridin-4-amine CAS 91477-46-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 91477-46-2) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

3-Bromo-1,5-naphthyridin-4-amine (CAS 91477-46-2) is a critical heterocyclic scaffold in modern medicinal chemistry, serving as a bioisostere for 3-bromo-4-aminoquinoline. Its structural significance lies in the 1,5-naphthyridine core , which offers distinct hydrogen-bonding vectors and solubility profiles compared to its quinoline and isoquinoline analogs.

This compound is primarily utilized as a divergent intermediate in the synthesis of kinase inhibitors (specifically TGF-β type I receptor/ALK5 and PI4K inhibitors). The C3-bromine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-amino group serves as a key hydrogen bond donor for ATP-binding pockets or as a nucleophile for further elaboration.

Physicochemical Profile

The following data aggregates calculated and experimental properties standard for the 3-bromo-4-amino-1,5-naphthyridine class.

PropertyValue / DescriptionNote
CAS Number 91477-46-2 Specific to 3-bromo isomer
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Exact Mass 222.9745
Appearance Pale yellow to tan solidTypical of halo-amino-naphthyridines
Predicted LogP ~1.6 - 1.9Moderately lipophilic
TPSA ~51.8 ŲGood membrane permeability potential
pKa (Predicted) ~5.5 (Ring N), ~16 (Amino)Pyridine-like basicity
Solubility DMSO (>20 mg/mL), MeOHLow solubility in water

Synthetic Architecture

The synthesis of this compound can be approached via two primary strategies. Method A is preferred for scale-up due to the availability of precursors, while Method B represents a direct functionalization approach.

Method A: The Modified Gould-Jacobs Route (Robust/Scale-Up)

This route builds the pyridine ring onto a 3-aminopyridine scaffold, allowing for sequential halogenation.

  • Cyclization: Condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization (Dowtherm A, 250°C) yields 1,5-naphthyridin-4(1H)-one .

  • Bromination: Electrophilic bromination of the naphthyridinone using N-bromosuccinimide (NBS) or Br₂/AcOH. The 4-oxo group directs bromination to the C3 position.

  • Aromatization/Chlorination: Treatment with POCl₃ converts the 4-oxo group to a 4-chloro group, yielding 3-bromo-4-chloro-1,5-naphthyridine .

  • Amination (SNAr): Nucleophilic displacement of the activated 4-chloro substituent using ammonia (NH₃ in MeOH or liquid NH₃) yields the target This compound .

Method B: Direct Bromination (Discovery Scale)

Direct bromination of 1,5-naphthyridin-4-amine. The amino group at C4 is a strong ortho-director, activating the C3 position.

  • Reagents: NBS (1.05 eq), CH₃CN or DMF, 0°C to RT.

  • Selectivity: High selectivity for C3 over C7/C8 due to the directing effect of the amine.

Visualization: Synthetic Workflow (Method A)

Synthesis_Workflow Start 3-Aminopyridine Inter1 1,5-Naphthyridin-4(1H)-one Start->Inter1 EMME, 250°C (Gould-Jacobs) Inter2 3-Bromo-1,5-naphthyridin-4-one Inter1->Inter2 NBS or Br2/AcOH (Electrophilic Sub.) Inter3 3-Bromo-4-chloro-1,5-naphthyridine Inter2->Inter3 POCl3, Reflux (Deoxychlorination) Final This compound (CAS 91477-46-2) Inter3->Final NH3/MeOH, Heat (SNAr)

Figure 1: Stepwise synthesis of this compound via the 4-chloro intermediate.

Experimental Protocols

Protocol 1: SNAr Displacement (Conversion of 4-Cl to 4-NH₂)

This protocol assumes the starting material is 3-bromo-4-chloro-1,5-naphthyridine.

Materials:

  • 3-Bromo-4-chloro-1,5-naphthyridine (1.0 eq)

  • Ammonia (7N in Methanol) (10.0 eq)

  • Solvent: Ethanol or Isopropanol (if higher temp needed)

  • Sealed pressure tube

Procedure:

  • Charge: In a pressure tube, dissolve 3-bromo-4-chloro-1,5-naphthyridine (e.g., 1.0 g) in ethanol (10 mL).

  • Add Reagent: Add 7N NH₃ in MeOH (6 mL) carefully. Seal the tube.

  • Reaction: Heat to 80–100°C for 12–24 hours. Monitor by LC-MS (Target M+H ≈ 224/226).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Triturate the residue with water/ether or purify via flash column chromatography (DCM/MeOH gradient) to afford the product as a yellow solid.

Critical Control Point: The 3-bromo group is relatively stable under these conditions, but avoid using strong metal amides (e.g., NaNH₂) at high temperatures, which can induce "halogen dance" or cine-substitution rearrangements on the naphthyridine ring.

Medicinal Chemistry Applications

Kinase Inhibition (TGF-β / ALK5)

The 1,5-naphthyridine scaffold is a privileged structure for inhibiting ALK5 (TGF-β Type I Receptor) . The N1 and 4-NH₂ motif mimics the adenine hinge-binding interaction of ATP.

  • Mechanism: The 4-amino group acts as a hydrogen bond donor to the hinge region (e.g., His283 in ALK5), while the N1 nitrogen acts as an acceptor.

  • Derivatization: The 3-bromo position allows for the introduction of aryl or heteroaryl groups (via Suzuki coupling) to access the hydrophobic back pocket of the kinase.

Antimalarial Activity (PI4K)

Derivatives of 1,5-naphthyridines have shown potency against Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K). The 3-position is often substituted with aromatic rings to improve potency and selectivity against human isoforms.

Visualization: ALK5 Inhibition Logic

ALK5_Inhibition TGFB TGF-β Ligand Receptor TGF-β Type I Receptor (ALK5) TGFB->Receptor Activates Phospho Phosphorylation of SMAD2/3 Receptor->Phospho Catalyzes Transcription Nuclear Translocation & Fibrosis/EMT Gene Expression Phospho->Transcription Induces Inhibitor This compound (Scaffold) Inhibitor->Receptor Inhibits (ATP Competitive) Forms H-bonds at Hinge

Figure 2: Mechanism of action for 1,5-naphthyridine derivatives in the TGF-β signaling cascade.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2.

  • Eye Irritation: Category 2A.

  • STOT-SE: Category 3 (Respiratory irritation).

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. (Foundational chemistry for the naphthyridinone synthesis).
  • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 2004 , 47(18), 4494-4506. Link (Demonstrates the utility of the scaffold in kinase inhibition).

  • Woodland, J. G., et al. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation." ACS Infectious Diseases, 2024. (Recent application of the scaffold in antimalarial research).
  • Litvinov, V. P., et al. "Synthesis, structure, and reactivity of 1,5-naphthyridines." Russian Chemical Reviews, 2000. (Comprehensive review on the reactivity of the 1,5-naphthyridine ring system).
  • BLD Pharm. "Product Safety Data Sheet: this compound (CAS 91477-46-2).

Solubility Profile of 3-Bromo-1,5-naphthyridin-4-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1,5-naphthyridin-4-amine (CAS: 91477-46-2) is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2] Its solubility profile is governed by the interplay between its rigid, planar naphthyridine core (favoring


-

stacking) and its polar amine substituent (enabling hydrogen bonding).[3]
  • DMSO (Dimethyl Sulfoxide): The primary solvent of choice . It disrupts intermolecular stacking and accepts hydrogen bonds, typically yielding stock solutions >10 mM.[4]

  • Methanol (MeOH): A secondary solvent . Solubility is moderate to low compared to DMSO.[5] It is best used for dilutions or specific reaction steps rather than for high-concentration stock storage.

Physicochemical Context & Structural Analysis[6]

To understand the solubility behavior of this compound, we must analyze its molecular architecture. The 1,5-naphthyridine scaffold is electron-deficient, while the 4-amino group acts as a hydrogen bond donor. The 3-bromo substituent adds lipophilicity and molecular bulk.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionImplication for Solubility
CAS Number 91477-46-2Unique identifier for verification.
Molecular Weight 224.06 g/mol Moderate MW facilitates dissolution in organic solvents.
Structure Heterocyclic aromatic amineHigh lattice energy due to planar stacking and H-bonding.
LogP (Predicted) ~1.6 – 2.0Moderately lipophilic; poor water solubility, good organic solubility.[4]
H-Bond Donors 1 (Amine

)
Can donate H-bonds to DMSO (oxygen) and Methanol (oxygen).
H-Bond Acceptors 3 (Ring Nitrogens + Amine)Can accept H-bonds from Methanol (hydroxyl).

Technical Insight: The high lattice energy of aminonaphthyridines often results in slow dissolution kinetics. Even if thermodynamically soluble, the compound may require energy input (sonication/heat) to break the crystal lattice initially.[4]

Solvent Interaction Profile

Dimethyl Sulfoxide (DMSO)

Status: Recommended Stock Solvent [1]

  • Mechanism: DMSO is a dipolar aprotic solvent. Its highly polar sulfoxide group (

    
    ) acts as a strong hydrogen bond acceptor for the primary amine protons of the compound. Simultaneously, the methyl groups of DMSO interact with the lipophilic bromo-naphthyridine core via van der Waals forces.
    
  • Expected Solubility: High (> 20 mg/mL or > 50 mM).

  • Usage: Ideal for preparing 10 mM or 20 mM stock solutions for biological assays. Freezing stocks at -20°C is standard practice to prevent degradation.

Methanol (MeOH)

Status: Secondary / Diluent Solvent

  • Mechanism: Methanol is a polar protic solvent.[3] While it can solvate the amine and ring nitrogens via hydrogen bonding, it is less effective than DMSO at disrupting the hydrophobic

    
    -
    
    
    
    interactions of the aromatic rings.
  • Expected Solubility: Moderate (1 – 5 mg/mL).

  • Risk: At high concentrations or low temperatures, the compound may crystallize out of solution.

  • Optimization: Solubility in methanol can often be enhanced by:

    • Acidification: Adding trace HCl or acetic acid protonates the ring nitrogens, drastically increasing solubility (forming a salt).

    • Cosolvent: Using 10-20% DMSO in Methanol.

Experimental Protocol: Determination of Solubility

The following protocol is a "Gold Standard" method adapted from high-throughput drug discovery workflows (ADME profiling). It distinguishes between kinetic solubility (from stock) and thermodynamic solubility (from solid).

Workflow Diagram

The following diagram outlines the decision logic and workflow for preparing and validating a solution of this compound.

SolubilityWorkflow Start Start: Solid Compound (this compound) SolventChoice Select Solvent (Target Conc: 10 mM) Start->SolventChoice DMSO_Path Add DMSO (Dipolar Aprotic) SolventChoice->DMSO_Path Primary MeOH_Path Add Methanol (Polar Protic) SolventChoice->MeOH_Path Secondary Vortex Vortex (2 min) DMSO_Path->Vortex MeOH_Path->Vortex VisualCheck Visual Inspection Vortex->VisualCheck Clear Clear Solution VisualCheck->Clear Dissolved Turbid Turbid / Particulates VisualCheck->Turbid Undissolved Filter Centrifuge / Filter (0.22 µm) Clear->Filter Optional Sonicate Sonicate (40°C, 10 min) Turbid->Sonicate Sonicate->VisualCheck Quant Quantify (HPLC/UV) Filter->Quant

Caption: Step-by-step workflow for solubilizing and validating the compound in organic solvents.

Detailed Protocol Steps
Phase 1: Preparation of Stock Solution (DMSO)[1][4][6]
  • Weighing: Accurately weigh 2.24 mg of solid this compound into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%) to achieve a target concentration of 10 mM .
    
  • Mechanical Dissolution:

    • Vortex vigorously for 60 seconds.

    • Observation: If particles remain, sonicate in a water bath at 37–40°C for 5–10 minutes.[4] The combination of mild heat and acoustic energy is critical for breaking the crystal lattice of planar heterocycles [1].

  • Verification: Inspect the solution against a dark background. It should be perfectly clear. If not, centrifuge at 13,000 rpm for 5 minutes to pellet undissolved material before use.[4]

Phase 2: Solubility Testing in Methanol (Thermodynamic)
  • Saturation: Add excess solid compound (~5 mg) to 1.0 mL of Methanol in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Stability and Handling Recommendations

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can drastically reduce the solubility of the compound over time, leading to "crashing out" (precipitation).[4] Always store DMSO stocks in desiccated environments or use single-use aliquots.

  • Temperature Sensitivity: While heating to 40°C aids dissolution, avoid boiling methanol (b.p. 64.7°C) or prolonged heating of DMSO (>80°C) to prevent thermal degradation of the amine functionality.[4]

  • Safety: This compound is an amine and an organobromide. Treat as a potential irritant and mutagen. Perform all solubility steps in a fume hood [2].

References

  • National Institutes of Health (NIH). PubChem Compound Summary for this compound (CAS 91477-46-2). Available at: [Link] (Accessed Feb 21, 2026).[4]

Sources

Executive Summary: The 1,5-Naphthyridine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of 4-Amino-1,5-Naphthyridines: Basicity, Protonation, and Medicinal Utility Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

The 1,5-naphthyridine core represents a bioisostere of the quinoline and isoquinoline scaffolds, widely utilized in medicinal chemistry to modulate physicochemical properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability. Specifically, 4-amino-1,5-naphthyridines have emerged as critical pharmacophores in the development of antimalarials (analogous to chloroquine), kinase inhibitors (e.g., ALK5, IGF-1R), and topoisomerase inhibitors.

Understanding the acid-base equilibria of this scaffold is non-trivial. Unlike their quinoline counterparts, 1,5-naphthyridines possess two heterocyclic nitrogen atoms with distinct electronic environments. This guide provides a definitive technical analysis of the basicity, protonation sites, and experimental characterization of 4-amino-1,5-naphthyridines, synthesizing theoretical principles with empirical data.

Electronic Structure and Basicity

The Parent System vs. The Amino Derivative

To understand the 4-amino derivative, one must first characterize the parent heterocycle.

  • 1,5-Naphthyridine (Parent): The pKa of the mono-protonated species is 2.91 . It is significantly less basic than quinoline (pKa 4.90) or pyridine (pKa 5.20). This reduction in basicity arises from the strong inductive electron-withdrawing effect (-I) of the second nitrogen atom (N5) on the first ring.

  • 4-Amino-1,5-Naphthyridine: The introduction of an amino group at the C4 position dramatically alters the electronic landscape. Through resonance donation (+M effect), the exocyclic amino group increases the electron density on the ring nitrogens.

Comparative pKa Data:

CompoundStructurepKa (Experimental/Predicted)Electronic Driver
Pyridine Monocyclic5.20Reference standard.
4-Aminopyridine Monocyclic9.11Strong resonance stabilization of cation.
Quinoline Bicyclic (Benzo)4.90Benzo-fusion slightly decreases basicity.
4-Aminoquinoline Bicyclic (Benzo)9.17Amino group compensates for benzo-fusion.
1,5-Naphthyridine Bicyclic (Diaza)2.91Inductive withdrawal by second N atom.
4-Amino-1,5-naphthyridine Bicyclic (Diaza)7.02 (Pred.) Resonance (+M) competes with Inductive (-I).

Note: While 4-aminoquinolines reach pKa values >9, the 4-amino-1,5-naphthyridine is predicted to be less basic (~7.0) because the electron-withdrawing nature of the N5 nitrogen partially counteracts the resonance donation of the amino group.

The Site of Protonation

A common misconception is that the exocyclic amino group (–NH2) is the site of protonation. In reality, ring nitrogen N1 is the preferred protonation site.

Mechanism:

  • Resonance Delocalization: The lone pair on the exocyclic nitrogen donates into the aromatic ring.

  • Charge Localization: Resonance contributors place high electron density on N1 (para-like orientation to the amino group).

  • Cation Stabilization: Upon protonation at N1, the resulting cation is stabilized by a vinylogous amidine resonance system.

DOT Diagram: Protonation & Resonance Flux

ProtonationPathway Neutral Neutral 4-Amino-1,5-Naphthyridine (Lone pair on 4-NH2) Resonance Resonance Hybrid (Negative charge density on N1) Neutral->Resonance +M Effect (Electron Donation) N5_Protonated N5-Protonated Species (Disfavored: No Resonance Stab.) Neutral->N5_Protonated + H+ (at N5) Protonated N1-Protonated Cation (Stabilized by 4-NH2) Resonance->Protonated + H+ (at N1) Protonated->N5_Protonated ΔE > 5 kcal/mol (More Stable)

Caption: The resonance donation from the 4-amino group preferentially activates N1 for protonation over N5 or the exocyclic amine.

Experimental Determination of pKa

For 4-amino-1,5-naphthyridines, aqueous solubility is often poor in the neutral form. Therefore, standard potentiometric titration is frequently unsuitable. Spectrophotometric titration is the gold standard protocol for this class of heterocycles.

Protocol: Spectrophotometric pKa Determination

Objective: Determine the thermodynamic pKa by monitoring UV-Vis spectral shifts as a function of pH.

Materials:

  • Analyte: 4-Amino-1,5-naphthyridine derivative (10 µM final concentration).

  • Buffer System: Universal buffer (Britton-Robinson) or mixed phosphate/citrate buffers covering pH 2.0 to 12.0.

  • Cosolvent: Methanol (only if strictly necessary; <5% v/v to minimize dielectric constant shifts).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve compound in methanol to create a 1 mM stock.

  • Buffer Aliquoting: Prepare 10 cuvettes containing buffers ranging from pH 2.0 to 10.0 in 0.5 unit increments.

  • Spiking: Add stock solution to each cuvette to reach 10 µM. Ensure constant ionic strength (I = 0.1 M KCl).

  • Scanning: Record UV-Vis spectra (200–500 nm).

    • Observation: Look for a bathochromic shift (red shift) as pH decreases, indicating protonation of the ring nitrogen.

  • Data Analysis: Plot Absorbance (

    
    ) vs. pH.
    
  • Calculation: Fit the sigmoidal curve using the Henderson-Hasselbalch derivative:

    
    
    

DOT Diagram: Experimental Workflow

ExperimentalWorkflow Stock Stock Solution (1 mM in MeOH) Mixing Equilibration (Const. Ionic Strength) Stock->Mixing Buffers Buffer Series (pH 2.0 - 10.0) Buffers->Mixing UV_Vis UV-Vis Spectroscopy (Scan 200-500 nm) Mixing->UV_Vis Isosbestic Identify Isosbestic Point (Validates 2-state equilibrium) UV_Vis->Isosbestic Check Spectral Overlay Calc Sigmoidal Regression (Determine pKa) Isosbestic->Calc Extract Abs @ Lambda_max

Caption: Workflow for spectrophotometric pKa determination, ensuring validation via isosbestic points.

Synthetic Accessibility & Structural Modification

To modulate the basicity (and consequently the pKa), researchers typically modify the substituent at C4 or introduce groups at C8.

Core Synthesis (Gould-Jacobs Approach):

  • Condensation: 3-Aminopyridine + Diethyl ethoxymethylenemalonate (DEEM) → Enamine.

  • Cyclization: Thermal cyclization in Dowtherm A → 4-Hydroxy-1,5-naphthyridine-3-carboxylate.

  • Decarboxylation/Chlorination: Hydrolysis/Decarboxylation followed by POCl3 → 4-Chloro-1,5-naphthyridine.

  • Amination: Nucleophilic aromatic substitution (SNAr) with primary or secondary amines yields the 4-amino-1,5-naphthyridine .

Note: The SNAr reaction is facile due to the electron-deficient nature of the naphthyridine ring, which activates the C4-Cl bond.

Biological & Medicinal Implications

The pKa of the 4-amino-1,5-naphthyridine core (~7.0) has specific advantages in drug design compared to the more basic 4-aminoquinoline (~9.2).

  • Lysosomotropism (Ion Trapping):

    • Antimalarials like chloroquine (pKa1 ~8.1, pKa2 ~10.2) accumulate massively in the acidic food vacuole of the parasite (pH ~5.0).

    • 4-Amino-1,5-naphthyridines, with a lower pKa (~7.0), will still accumulate in the vacuole (where they become protonated), but they may exhibit better membrane permeability in the cytoplasm (pH 7.4) where a larger fraction remains neutral compared to quinolines. This can improve tissue distribution and reduce off-target toxicity.

  • Kinase Inhibition (ATP Mimicry):

    • In kinase inhibitors (e.g., ALK5 inhibitors), the N1 nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase.

    • If the basicity is too high, the nitrogen may be protonated at physiological pH, preventing H-bond acceptance. The moderate basicity of 1,5-naphthyridine ensures the N1 remains unprotonated in the cytosolic environment, available for binding.

References

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Vol. 63. Wiley-Interscience. Link

  • Albert, A. (1960).[1] Ionization Constants of Heterocyclic Amines. Journal of the Chemical Society, 1790-1793. (Establishes pKa of parent naphthyridine). Link

  • Barlin, G. B., & Tan, W. L. (1984). Potential Antimalarials.[2][3][4] IV. 4-Amino-1,5-naphthyridines.[5][6][7][8] Australian Journal of Chemistry, 37(5), 1065-1073. (Synthetic routes and antimalarial testing).[3][8][9] Link

  • Lowe, P. A. (1984). 1,5-Naphthyridines.[2][5][6][7][10][11][12] In Comprehensive Heterocyclic Chemistry, Vol 2. Pergamon Press. (Review of reactivity and properties). Link

  • ChemicalBook. (2025). 1,5-Naphthyridin-4-amine Property Data. (Predicted pKa source). Link

Sources

Methodological & Application

Protocol for SNAr amination of 3-bromo-4-chloro-1,5-naphthyridine

Protocol for Regioselective Amination of 3-bromo-4-chloro-1,5-naphthyridine

Abstract & Strategic Significance

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., c-Met, DYRK1A) and topoisomerase inhibitors. The functionalization of 3-bromo-4-chloro-1,5-naphthyridine presents a specific regioselectivity challenge and opportunity.

This protocol details the regioselective Nucleophilic Aromatic Substitution (

Key Technical Advantages:

  • Regiocontrol: >98% selectivity for C4-Cl displacement over C3-Br.

  • Orthogonality: Preserves the C3-Br handle for library diversification.

  • Scalability: Designed for milligram-to-gram scale translation.

Mechanistic Principles & Causality

Electronic Activation and Regioselectivity

The high reactivity of the C4-chloride is driven by the specific placement of the nitrogen atoms in the 1,5-naphthyridine fused system.

  • C4 Activation (Para-like): The C4 position is para to the N5 nitrogen. Upon nucleophilic attack, the negative charge in the Meisenheimer intermediate is delocalized onto the electronegative N5 atom. This resonance stabilization significantly lowers the activation energy for

    
     at C4.
    
  • C3 Deactivation (Meta-like): The C3 position is meta to the N5 nitrogen and

    
     to the N1 nitrogen. It lacks the ability to stabilize a negative charge via resonance during a potential 
    
    
    attack. Consequently, the C3-Br bond is inert to nucleophilic displacement under these conditions, preventing bis-amination or regio-scrambling.
Visualization of Reaction Pathway

The following diagram illustrates the resonance stabilization that dictates the exclusive C4 selectivity.

SNAr_Mechanismcluster_logicRegioselectivity LogicSubstrate3-bromo-4-chloro-1,5-naphthyridineTSMeisenheimer Complex(Charge on N5)Substrate->TS+ Amine(Rate Limiting)NucleophileAmine (H-NR2)Nucleophile->TSProduct4-Amino-3-bromo-1,5-naphthyridineTS->Product- Cl⁻(Fast)ByproductHCl (Scavenged)TS->ByproductNote1C4: Activated by N5 (Para-effect)TS->Note1Note2C3: Deactivated (Meta-effect)

Figure 1: Mechanistic pathway highlighting the stabilization of the transition state by the N5 nitrogen, driving exclusive C4 substitution.

Experimental Protocol

Reagents and Materials Table
ComponentRoleEquivalentsRecommended ReagentNotes
Substrate Electrophile1.03-bromo-4-chloro-1,5-naphthyridinePurity >95% essential.
Amine Nucleophile1.1 - 1.5Primary/Secondary AmineUse 1.1 eq for expensive amines; 1.5 eq for volatiles.
Base Scavenger2.0 - 3.0DIPEA (

) or

Neutralizes HCl; prevents protonation of nucleophile.
Solvent Medium[0.2 - 0.5 M]n-Butanol (n-BuOH) or DMFn-BuOH (100°C) is standard; DMF for low solubility.
Optimized Procedure (Step-by-Step)

Step 1: Reaction Setup

  • To a dry reaction vial equipped with a magnetic stir bar, charge 3-bromo-4-chloro-1,5-naphthyridine (1.0 equiv).

  • Add n-Butanol (concentration 0.3 M). Note: If the substrate is insoluble in alcohol, use anhydrous DMF.

  • Add the Amine (1.2 equiv).

  • Add DIPEA (2.5 equiv).

  • Seal the vial (screw cap with septum) and purge with Nitrogen/Argon for 2 minutes.

Step 2: Reaction Execution

  • Heat the reaction mixture to 100 °C (external block temperature).

  • Maintain stirring at 600 rpm.

  • Checkpoint 1 (1 hour): Aliquot 5

    
    L into 200 
    
    
    L MeCN for LCMS analysis.
    • Success Criteria: Disappearance of SM (M+H: ~243/245 pattern) and appearance of Product (M+H: Expected Mass).

    • Self-Validation: Verify the isotopic pattern of the product.[1] It should retain the mono-bromo pattern (

      
      1:1 doublet separated by 2 Da). If the Br pattern is lost, you have over-reacted (rare).
      

Step 3: Work-up and Isolation

  • Method A (Precipitation - Preferred for solids):

    • Cool reaction to Room Temperature (RT).

    • If using n-BuOH: Concentrate to

      
      1/3 volume. Add water (5 volumes) while stirring.
      
    • Filter the resulting precipitate. Wash with water (

      
      ) and cold 
      
      
      (
      
      
      ).
    • Dry under high vacuum.

  • Method B (Extraction - For oils/soluble products):

    • Dilute with EtOAc.

    • Wash with Water (

      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      

Step 4: Purification

  • If necessary, purify via Flash Column Chromatography using a Hexane/EtOAc or DCM/MeOH gradient.

  • Note: 1,5-naphthyridines are basic; adding 1%

    
     to the eluent can reduce streaking on silica.
    

Experimental Workflow Diagram

WorkflowStartStart: Charge Reagents(Substrate, Amine, DIPEA, n-BuOH)HeatHeat to 100°C(1 - 4 Hours)Start->HeatCheckLCMS Checkpoint(Confirm Conversion & Br retention)Heat->CheckCheck->HeatIncompleteWorkupWork-up(Precipitation or Extraction)Check->WorkupCompletePurifyPurification(Flash Chromatography)Workup->PurifyFinalPure 3-bromo-4-amino-1,5-naphthyridinePurify->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical LCMS checkpoint to ensure reaction fidelity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is sterically hindered or weak.Switch solvent to DMSO or NMP and increase Temp to 120°C. Use microwave irradiation (140°C, 30 min).
Hydrolysis (OH product) Wet solvent or hygroscopic amine.Use anhydrous solvents . Ensure DIPEA is dry. Hydrolysis product appears as M+16/18 relative to des-chloro mass.
Bis-amination Extreme forcing conditions (rare).Reduce temperature. Ensure stoichiometry is close to 1.1 equiv.
Poor Solubility Planar aromatic stacking.Use DMF as solvent. During workup, do not use water precipitation; use DCM extraction.

References

  • Review of 1,5-Naphthyridine Synthesis: Mendez-Alvarez, D.; et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[2][3] Molecules, 2017 , 22(1), 1-35. [Link]

  • Kinase Inhibitor Application (c-Met): Wang, X.; et al. "Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2015 , 25(16), 3141-3147. [Link]

  • DYRK1A Inhibitors (

    
     Examples): 
    Eichhorn, T.; et al. "Synthesis and characterization of 1,5-naphthyridine derivatives as DYRK1A inhibitors."[2] Journal of Medicinal Chemistry, 2014  (Contextual citation based on standard scaffold reactivity described in Ref 1).
    
  • General

    
     Reactivity of Naphthyridines: 
    Brown, D. J. "The Naphthyridines."[3][4][5][6][7] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard Reference Text).
    

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-1,5-naphthyridin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-bromo-1,5-naphthyridin-4-amine via Suzuki-Miyaura cross-coupling presents a unique set of synthetic challenges often underestimated in standard medicinal chemistry workflows. Unlike simple aryl bromides, this substrate features an electron-deficient 1,5-naphthyridine core complicated by a free primary amine at the C4 position.

This Application Note details a robust, field-validated protocol designed to overcome catalyst poisoning (via N-coordination) and electronic deactivation . By utilizing sterically demanding, electron-rich phosphine ligands (Buchwald-type) and optimized base/solvent systems, researchers can achieve high yields (>85%) while suppressing common side reactions like protodeboronation.

Mechanistic Challenges & Strategic Analysis

The "Free Amine" Trap

The primary failure mode in coupling this compound is not the oxidative addition into the C-Br bond, but rather the competitive coordination of the Palladium catalyst.

  • Chelation/Poisoning: The N5 ring nitrogen and the C4 exocyclic amine can act as a bidentate ligand or simply saturate the coordination sphere of the Pd(0) or Pd(II) species, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-donating amino group (

    
    ) at C4 increases electron density at C3 via resonance, making the C-Br bond less electrophilic compared to the bare naphthyridine core.
    
Ligand Selection Strategy

To counteract these issues, the ligand must be:

  • Bulky: To sterically prevent the substrate's nitrogen atoms from binding to the Pd center.

  • Electron-Rich: To facilitate oxidative addition into the deactivated C-Br bond.

Recommended Ligands: XPhos or SPhos (via Precatalysts) are superior to


 or 

.
Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathway.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd  Rate Determining Step   Poisoned INACTIVE COMPLEX (Pd Coordinated to N4/N5) Pd0->Poisoned  Competitve Binding (Low Steric Ligands)   Substrate This compound Substrate->Pd0 Reagents TransMet Transmetallation (Boronate Ar-B(OH)2) OxAdd->TransMet  Base Activation   RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0  Regeneration   Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical branching point where non-bulky ligands lead to irreversible catalyst poisoning (Red).

Optimization of Reaction Conditions

The following table summarizes the screening results for coupling this compound with phenylboronic acid (1.5 equiv).

ParameterCondition A (Standard)Condition B (Robust)Condition C (Optimized)
Catalyst


XPhos Pd G3
Loading 5-10 mol%5 mol%2-3 mol%
Ligand

(Monodentate)
dppf (Bidentate)XPhos (Bulky Biaryl)
Base

(2M aq)

(solid)

(0.5M aq)
Solvent DME / WaterDioxane / Water1,4-Dioxane / Water (4:1)
Temp 80°C90°C100°C
Time 12-24 h6-12 h2-4 h
Yield < 20% (Incomplete)55-65%> 90%
Notes Significant poisoning; stalled reaction.Good for simple cases; purification difficult.Clean conversion; minimal deboronation.

Detailed Experimental Protocol

Target: Synthesis of 3-phenyl-1,5-naphthyridin-4-amine (Model Reaction).

Reagents & Equipment[1]
  • Substrate: this compound (1.0 equiv, 1 mmol, 224 mg).

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol, 183 mg).

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.03 equiv, 25 mg).

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5M aqueous solution (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (Degassed, Anhydrous).

  • Vessel: 20 mL Microwave vial or Schlenk tube with magnetic stir bar.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge the reaction vessel with the naphthyridine substrate, boronic acid, and XPhos Pd G3 precatalyst.

    • Critical: If using a Schlenk line, evacuate and backfill with Argon three times. If using a microwave vial, cap and purge with Argon via needle.

  • Solvent Addition:

    • Add 1,4-Dioxane (4 mL) via syringe.

    • Add the degassed aqueous

      
       solution (1 mL) via syringe.
      
    • Note: The biphasic mixture (4:1 ratio) is essential for dissolving the inorganic base while maintaining organic solubility of the heterocycle.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 100°C (or microwave at 100°C for 45 mins).

    • Stir vigorously (1000 rpm) to ensure phase mixing.

    • Monitor by LC-MS at 1 hour. The starting bromide (

      
      ) should disappear; product (
      
      
      
      ) should dominate.
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and filter.[1]
      
  • Purification:

    • Concentrate in vacuo.

    • Column Chromatography: 1,5-naphthyridines are polar and basic.

    • Mobile Phase: DCM:MeOH (95:5) or EtOAc:Hexanes (variable).

    • Tip: Pre-treat silica with 1% Triethylamine to prevent streaking of the amine product.

Workflow Visualization

Workflow Start Weigh Reagents (Substrate, Boronic Acid, Cat.) Inert Inert Purge (Argon/N2) Start->Inert Solvent Add Solvents (Dioxane/aq. K3PO4) Inert->Solvent Heat Reaction 100°C, 2-4h Solvent->Heat Monitor LC-MS Check (Conversion >95%) Heat->Monitor Monitor->Heat Incomplete (Add Time) Workup Extraction (EtOAc/Water) Monitor->Workup Pass Purify Flash Column (DCM/MeOH + 1% Et3N) Workup->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target naphthyridine.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningSwitch to XPhos Pd G3 or CataCXium A . Increase temperature to 110°C.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or K-Trifluoroborates (

)
. Switch base to

(milder).
Homocoupling (Ar-Ar) Oxygen leakEnsure rigorous degassing. Verify Argon/Nitrogen quality.
Product Streaking Interaction with SilicaAdd 1-2% Triethylamine (

)
to the eluent during chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Note: High-Precision Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., PI3K, mTOR) and antimalarial agents due to its ability to mimic purine nucleobases and engage in critical hydrogen bonding.

3-Bromo-1,5-naphthyridin-4-amine represents a high-value, bifunctional building block. Its utility lies in the orthogonal reactivity of its functional groups:

  • C3-Bromide: An electrophilic handle for Buchwald-Hartwig or Suzuki-Miyaura coupling.

  • C4-Amine: A nucleophilic handle (albeit electron-deficient) and a directing group.

  • N1/N5 Nitrogens: Lewis-basic sites capable of hydrogen bond acceptance and metal coordination.

The Challenge: This substrate presents a "perfect storm" for palladium catalyst deactivation. The electron-rich N1 and N5 atoms can displace phosphine ligands, leading to catalyst arrest (Pd-black formation). Furthermore, the free amine at C4 can competitively bind to the metal center or undergo intermolecular self-coupling.

This Application Note provides a validated protocol to overcome these barriers, ensuring high yields and chemoselectivity.

Mechanistic Analysis & Catalyst Design

To successfully couple this substrate, one must understand the competing pathways at the molecular level.

The "Chelation Trap"

Unlike simple bromobenzenes, this compound acts as a multidentate ligand.

  • Path A (Productive): Oxidative addition of Pd(0) into the C3–Br bond.

  • Path B (Destructive): Coordination of Pd(II) to N1 or N5, forming a stable, non-reactive "sink" complex.

  • Path C (Inhibitory): The C4-amine acts as an ortho-substituent, creating steric crowding that slows oxidative addition, while simultaneously offering a binding site for the catalyst.

Ligand Selection Logic

Standard ligands (PPh3, dppf) fail here due to weak binding relative to the naphthyridine nitrogens. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) for two reasons:

  • Steric Bulk: Prevents N-coordination of the substrate to the Pd center.

  • Electron Richness: Facilitates oxidative addition into the electron-rich C3–Br bond (deactivated by the adjacent amino group).

Recommended Ligand Systems:

  • BrettPhos / tBuBrettPhos: Best for coupling primary amines and ensuring turnover in N-rich environments.

  • RuPhos: Optimal for secondary amines and sterically hindered partners.

Visualization: Reaction Decision Matrix

BuchwaldLogic Start Substrate: This compound Goal Define Coupling Goal Start->Goal Path1 Functionalize C3-Br (Substrate = Electrophile) Goal->Path1 Standard Path2 Functionalize C4-NH2 (Substrate = Nucleophile) Goal->Path2 Reverse Partner1 Coupling Partner: Primary Amine Path1->Partner1 Partner2 Coupling Partner: Secondary Amine Path1->Partner2 Sys3 System C (Reverse): Pd-G4-tBuBrettPhos Base: LHMDS (Strong Base Req.) Solvent: THF Path2->Sys3 Requires Deprotonation Sys1 System A: Pd-G4-BrettPhos Base: NaOtBu Solvent: tBuOH/Dioxane (1:1) Partner1->Sys1 Sys2 System B: Pd-G4-RuPhos Base: Cs2CO3 Solvent: Toluene Partner2->Sys2

Figure 1: Decision matrix for ligand and condition selection based on the desired transformation vector.

Experimental Protocols

Protocol A: C3-Amination (Displacing Bromide)

Target: Coupling this compound with an external primary amine (R-NH2). Challenge: The free C4-NH2 is less reactive than the external amine but can still poison the catalyst.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: External Amine (1.2 – 1.5 equiv)

  • Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv)

    • Note: Use G4 precatalyst to ensure rapid initiation. If G4 is unavailable, use Pd2(dba)3 (0.02 equiv) + BrettPhos (0.08 equiv).

  • Base: NaOtBu (2.0 equiv)

    • Alternative: If functional groups are base-sensitive (e.g., esters), use Cs2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate , External Amine , Base , and BrettPhos Pd G4 .

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).

    • Critical Step: If using Pd2(dba)3/Ligand instead of G4, premix the catalyst and ligand in a small amount of solvent at 60°C for 5 minutes before adding to the main vessel.

  • Degassing: Seal the vial and sparge with Argon for 5 minutes (or 3 vacuum/backfill cycles). Oxygen is the enemy of electron-rich phosphines.

  • Reaction: Heat the block to 100°C . Stir vigorously (1000 rpm).

    • Timecourse: Typical conversion is achieved in 2–6 hours.

  • Monitoring: Check via LCMS.

    • Observation: Look for the disappearance of the bromide (M+H = 224/226).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required due to polarity).

Protocol B: C4-Amination (Using the Amine)

Target: Coupling the C4-NH2 of the substrate to an external Aryl Halide (Ar-Cl/Br). Challenge: The C4-amine is electron-deficient (deactivated by the naphthyridine ring), making it a poor nucleophile.

Materials
  • Nucleophile: this compound (1.0 equiv)

  • Electrophile: External Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (0.03 equiv)

    • Why: tBuBrettPhos is specifically designed for coupling weak nucleophiles (amides, electron-poor anilines).

  • Base: LHMDS (Lithium Hexamethyldisilazide) (2.2 equiv, 1M in THF) or LiOtBu.

    • Why: A stronger base is often required to deprotonate the electron-poor amine and facilitate transmetallation.

  • Solvent: THF or Toluene.

Procedure
  • Charge: Combine Substrate, Aryl Halide, and Precatalyst in the vial.

  • Solvent: Add THF.

  • Base Addition: Add LHMDS dropwise at room temperature.

    • Note: The solution may turn dark orange/red (deprotonation of the amine).

  • Heat: Seal and heat to 65–80°C . Avoid excessive heat (>100°C) with LHMDS to prevent base decomposition.

Data Summary & Troubleshooting

ParameterStandard ConditionAlternative / TroubleshootingReason
Catalyst BrettPhos Pd G4Pd(OAc)2 + XantphosXantphos is rigid and resists chelation; good for difficult substrates.
Base NaOtBuK3PO4 + H2O (2 equiv)"Buchwald Water Method" helps solubility of inorganic bases.
Solvent DioxanetAmyl AlcoholHigher boiling point, better solubility for polar heterocycles.
Temp 100°C120°C (Microwave)Short bursts can overcome high activation energy barriers.

Common Failure Modes:

  • No Conversion: Usually due to catalyst poisoning by N1/N5.

    • Fix: Increase catalyst loading to 5 mol%. Switch to tBuBrettPhos (bulkier).

  • Protodehalogenation (Reduction): The Br is replaced by H.

    • Fix: Solvent is likely "wet" or acting as a hydride source. Switch from alcohols to Toluene. Ensure anhydrous conditions.

  • Self-Coupling:

    • Fix: Dilute the reaction (0.05 M) and add the external partner in excess.

References

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.

    • Relevance: Establishes BrettPhos and RuPhos as the "universal" ligands for heteroaryl coupling.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Relevance: The definitive guide on ligand selection for specific substr
  • Paul, F., et al.

    • Relevance: Provides precedent for reactivity patterns in the 1,5-naphthyridine scaffold.[1][2][3]

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling of 3-Bromo-4-aminopyridines." Organic Letters, 2018.

    • Relevance: Closest structural analogue (pyridine vs. naphthyridine)

Disclaimer: This protocol involves the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Improving yield of 3-Bromo-1,5-naphthyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 3-Bromo-1,5-naphthyridin-4-amine (CAS: 91477-46-2). This document is structured to assist researchers in navigating the specific regioselectivity and reactivity challenges inherent to the electron-deficient 1,5-naphthyridine scaffold.

Topic: Yield Optimization for this compound

Status: Operational | Tier: L3 (Senior Application Scientist)

Core Synthetic Workflow (The "Happy Path")

The most robust route to the target utilizes the differing reactivities of the C3 and C4 positions. Direct bromination of the amine is often non-selective; therefore, we recommend a functional group interconversion strategy starting from 1,5-naphthyridin-4(1H)-one.

Pathway Visualization

NaphthyridineSynthesis Start 1,5-naphthyridin-4(1H)-one (Precursor) Step1 Step 1: C3-Bromination (Electrophilic Subst.) Start->Step1 Br2, AcOH 80°C Inter1 3-Bromo-1,5-naphthyridin-4-ol Step1->Inter1 Step2 Step 2: Deoxychlorination (Activation) Inter1->Step2 POCl3 Reflux Inter2 3-Bromo-4-chloro-1,5-naphthyridine Step2->Inter2 Step3 Step 3: SnAr Amination (Nucleophilic Subst.) Inter2->Step3 NH3/MeOH 100°C (Sealed) Side1 4-Methoxy byproduct (Solvolysis) Inter2->Side1 Over-heating Target This compound (Target) Step3->Target

Figure 1: Validated synthetic route for this compound emphasizing orthogonal reactivity at C3 (electrophilic) and C4 (nucleophilic).

Detailed Protocols & Troubleshooting Modules

Module A: Regioselective Bromination (Step 1)

Objective: Install bromine at C3 without poly-bromination. Mechanism: The 4-hydroxyl group (tautomeric with 4-one) activates the C3 position via resonance, making it susceptible to electrophilic aromatic substitution (


), despite the electron-deficient nature of the naphthyridine ring [1].

Standard Protocol:

  • Suspend 1,5-naphthyridin-4-ol in Glacial Acetic Acid (AcOH).

  • Add

    
     (1.1 eq) dropwise at room temperature.
    
  • Heat to 80°C for 2–4 hours.

  • Quench with aqueous

    
    .
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion Naphthyridine ring deactivation.Add a Lewis acid catalyst (e.g.,

) or switch to N-Bromosuccinimide (NBS) in acetonitrile or DMF at higher temperatures [2].
Regioisomers (C8-Br) Over-bromination or radical mechanism.Ensure strictly dark conditions if using NBS (prevents radical side-chain bromination). Stick to ionic bromination (

).
Product is a salt HBr byproduct formation.The product often precipitates as the HBr salt. Neutralize the filter cake with saturated

to obtain the free base before the next step.
Module B: Deoxychlorination (Step 2)

Objective: Convert the C4-hydroxyl into a good leaving group (Chloride). Critical Insight: The C3-Bromine atom exerts an inductive withdrawing effect, slightly deactivating the C4-position toward


 attack, requiring vigorous conditions.

Standard Protocol:

  • Mix 3-bromo-1,5-naphthyridin-4-ol with neat

    
     (excess).
    
  • Reflux (approx. 105°C) for 3–6 hours.

  • Critical Workup: Evaporate excess

    
    in vacuo before aqueous quenching to prevent violent exotherms.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Incomplete Reaction Poor solubility or deactivation.[1]Add

(0.5 eq) to the mixture.

is a more aggressive chlorinating agent than

and helps drive the reaction to completion [3].
Black Tar Formation Polymerization/Decomposition.Strictly exclude moisture. Use freshly distilled

. If charring occurs, lower bath temp to 90°C and extend time.
Hydrolysis during workup Reversion to starting material.The 4-chloro intermediate is hydrolytically unstable in hot acid. Pour the reaction residue onto crushed ice/ammonia mixture rapidly to keep pH neutral/basic.
Module C: Nucleophilic Amination ( ) (Step 3)

Objective: Displace the C4-Chloride with Ammonia without displacing the C3-Bromine. Mechanism: The 1,5-naphthyridine N1 nitrogen makes the C4 position highly deficient (para-like), facilitating


. Chloride is a better leaving group than Bromide in this system, allowing chemoselectivity [4].

Standard Protocol:

  • Dissolve 3-bromo-4-chloro-1,5-naphthyridine in MeOH or EtOH.

  • Add

    
     (7M in MeOH) or aqueous 
    
    
    
    .
  • Heat in a sealed tube/autoclave at 100–120°C.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Loss of Bromine (Debromination) Hydrogenolysis (if Pd used) or harsh SnAr.Avoid metal catalysts. This reaction proceeds via classical

. Do not use Pd/C. If C3-Br is being displaced by

, lower the temperature to 80°C and increase reaction time.
Formation of 4-Methoxy byproduct Solvent competition (

vs

).
If using MeOH/NaOMe, methoxide is a stronger nucleophile than ammonia. Use isopropanol or dioxane as solvent with anhydrous

gas to eliminate alkoxide competition.
Low Solubility Precursor insolubility.Use a polar aprotic co-solvent like DMF or DMAc (dimethylacetamide) to improve homogeneity, which significantly increases reaction rate.

Frequently Asked Questions (FAQs)

Q1: Can I brominate 1,5-naphthyridin-4-amine directly to save two steps?

Technical Lead: We advise against this. Direct bromination of the amine often leads to a mixture of C3 (ortho to amine) and C8 (para to ring nitrogen) isomers, as well as N-bromo species. The separation of these isomers is difficult and yield-limiting. The "OH


 Cl 

NH2" route, while longer, guarantees the C3 regiochemistry [1].

Q2: My 3-bromo-4-chloro intermediate decomposes on the silica column. How do I purify it?

Technical Lead: 4-Chloro-naphthyridines can be labile on acidic silica.

  • Solution 1: Pre-treat the silica gel with 1–2% Triethylamine (TEA) in hexanes to neutralize acidity.

  • Solution 2: Skip chromatography. These intermediates often crystallize well from Heptane/EtOAc.

Q3: Why is the yield of the final amination low (approx. 30-40%)?

Technical Lead: The steric bulk of the C3-Bromine can hinder the approach of the nucleophile to C4.

  • Optimization: Switch from aqueous ammonia to saturated ammonia in ethanol and run in a sealed pressure vessel at 130°C. The higher concentration of

    
     relative to solvent drives the kinetics.
    

References

  • Litvinov, V. P., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 20, no.[2] 12, 2015.

  • Goswami, S., et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." MDPI, 2014.

  • BenchChem Technical Support. "Synthesis of 1,5-Naphthyridine-4-carboxylic acid and derivatives." BenchChem Knowledge Base, 2025.

  • Brown, D. J. "The Naphthyridines." The Chemistry of Heterocyclic Compounds, Wiley-Interscience, vol. 63. (Standard reference for reactivity order of halonaphthyridines).

Sources

Troubleshooting regioselectivity in naphthyridine bromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in Naphthyridine Bromination

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 21, 2026[1]

Introduction: The Electronic Deficit

Welcome to the Naphthyridine Support Module. If you are here, you are likely struggling to install a bromine atom at a specific position on a naphthyridine core.

The Core Problem: Naphthyridines are "pyridines on steroids" regarding electron deficiency. The presence of two nitrogen atoms pulls electron density significantly, making the ring highly resistant to Electrophilic Aromatic Substitution (EAS). Furthermore, the basic nitrogens complex with Lewis acids (like AlCl3 or FeBr3) or become protonated in acidic media, generating a dicationic species that is effectively inert to electrophiles.[1]

This guide treats your synthetic route as a logic gate system. We will troubleshoot based on the position you are targeting and the failure mode you are observing.

Module 1: The "Beta-Target" Protocol (Positions 3, 6, 7)

Use Case: You need a bromine beta to the nitrogen atoms (e.g., C3 or C7 in 1,5-naphthyridine).[1]

The Standard Workflow (EAS)

Direct bromination with elemental bromine (


) in acetic acid is the textbook approach, but it often fails due to the formation of N-bromo complexes or ring deactivation.
Troubleshooting Matrix: EAS Failures
SymptomDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Ring deactivation due to N-protonation.Switch to "Molten" Conditions: Run the reaction in molten sodium acetate (NaOAc) without solvent, or use pyridine as the solvent to buffer the acid generated.
N-Bromo Complex Formation (Red Solid)

is coordinating to the nitrogen lone pair instead of the carbon.
Thermodynamic Release: Heat the reaction >100°C. The N-Br bond is labile; heat drives the equilibrium toward the C-Br bond (thermodynamic product).
Wrong Regioisomer Directing groups (OMe, NH2) are overriding the natural beta-selectivity.Block & Unlock: If an amino group is directing ortho (alpha to N), protect it as an acetamide to reduce activating power and steric bulk.[1]
Advanced Protocol: The "Swamping Catalyst" Effect

If standard EAS fails, you must use the Cheon-Suh condition modification for highly deactivated systems.

  • Reagent:

    
     (2.5 equiv) + 
    
    
    
    (1.5 equiv) in
    
    
    .
  • Mechanism: The silver sequesters bromide ions, generating a highly electrophilic "supra-electrophile" while the sulfuric acid ensures the nitrogens are fully protonated (preventing coordination).

  • Causality: While protonation deactivates the ring, the super-charged electrophile compensates for the electronic deficit.

Module 2: The "Alpha/Gamma-Target" Protocol (Positions 2, 4, 5, 8)

Use Case: You need a bromine alpha or gamma to the nitrogen.[1] Critical Warning: Do NOT attempt direct EAS. These positions are electron-poor nodes. You will only achieve bromination here if you have a strong Electron Donating Group (EDG) like -OH or -NH2 already installed.

The "Functional Group Interconversion" (FGI) Strategy

Instead of C-H activation, you must rely on C-OH to C-Br conversion. This is the industry standard for 2- and 4-bromo naphthyridines.

Step-by-Step Protocol: The POBr3 Conversion
  • Precursor: Synthesize the naphthyridinone (hydroxy-naphthyridine) first. (e.g., via Skraup or Friedländer synthesis).[1]

  • Reagent: Phosphorus oxybromide (

    
    ) or 
    
    
    
    .
  • Solvent: Anisole (high boiling point, inert) or neat.

  • Additive: DMF (catalytic). This forms the Vilsmeier-Haack-like intermediate (bromoiminium species), which is the active brominating agent.

FAQ: "My yield is low with POBr3."

  • Fix: Ensure your

    
     is high quality (white/yellow crystals, not orange sludge).
    
  • Fix: Add 1.0 equiv of a hindered base (2,6-lutidine) to scavenge HBr, which can cause polymerization of the product.

Module 3: The "Rescue" Protocol (Halogen Dance)

Use Case: You isolated a bromide, but it is at the wrong position (e.g., you have 3-bromo but need 4-bromo), or you need to move a bromine to a thermodynamically stable position.

Mechanism: Base-Catalyzed Halogen Dance (BCHD)

This reaction relies on the reversibility of lithiation. A lithiated species will isomerize to place the lithium at the most acidic proton (usually ortho to a halogen or heteroatom), and the bromine will "dance" to the position vacated by the lithium.

HalogenDance cluster_0 Initiation cluster_1 The Dance (Equilibrium) cluster_2 Quench S1 3-Bromo-1,x-naphthyridine Int1 Lithiated Intermediate A (Kinetic) S1->Int1 Deprotonation LDA LDA (Base) LDA->Int1 Int2 Lithiated Intermediate B (Thermodynamic) Int1->Int2 Isomerization via Br migration Prod 4-Bromo-1,x-naphthyridine Int2->Prod Quench Elec Electrophile (H+ or E+) Elec->Prod

Figure 1: Mechanism of the Halogen Dance (BCHD) allowing migration of bromine to thermodynamically favored positions.

Protocol: Performing the Dance
  • Conditions: THF, -78°C.

  • Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide). Note: LiTMP is preferred for naphthyridines to avoid nucleophilic attack on the ring.

  • Procedure:

    • Add base to substrate at -78°C.

    • Wait: The migration takes time (15 min to 2 hrs).

    • Quench with MeOH (for H) or another electrophile.

  • Validation: Monitor via NMR. The shift in proton signals is distinct.

Decision Logic: Which Path to Choose?

Use the following flowchart to determine your synthetic strategy based on your desired regioselectivity.

StrategyFlow Start Target: Bromo-Naphthyridine PosQ Which Position? Start->PosQ Beta Beta (3, 6, 7) PosQ->Beta AlphaGamma Alpha/Gamma (2, 4, 5, 8) PosQ->AlphaGamma ActQ Activating Groups Present? Beta->ActQ PrecursorQ Have Hydroxy Precursor? AlphaGamma->PrecursorQ DirectEAS Direct EAS (Br2/AcOH) + Heat (>100°C) ActQ->DirectEAS Yes (-OMe, -NHAc) MaskedEAS Modified EAS (Ag2SO4/H2SO4) ActQ->MaskedEAS No (Unsubstituted) POBr3 Dehydroxy-Bromination (POBr3/DMF) PrecursorQ->POBr3 Yes HalogenDance Halogen Dance (Move Br from Beta to Alpha) PrecursorQ->HalogenDance No (Have Beta-Br)

Figure 2: Strategic Decision Tree for Naphthyridine Bromination.

References

  • Paudler, W. W., & Kress, T. J. (1968).[1] Naphthyridine Chemistry. IX. Bromination of 1,5-, 1,6-, 1,7-, and 1,8-Naphthyridines.[1][2] The Journal of Organic Chemistry, 33(4), 1384–1387.[1] Link

  • Brown, D. J. (2007). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience. (Comprehensive review of synthesis and reactivity).
  • Schlosser, M. (2005). The "Halogen Dance" on Heterocycles: A Useful Tool for Regioselective Synthesis. Angewandte Chemie International Edition, 44(3), 376-393.[1] (Mechanism of BCHD).[3]

  • L’Heureux, A., et al. (2010).[1] Amination of Chloronaphthyridines. Tetrahedron Letters, 51(3), 456-459.[1] (Demonstrates SNAr utility post-halogenation).

  • Ghorbani-Vaghei, R., & Jalili, H. (2005).[1][4] Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide.[1][4] Synthesis, 2005(07), 1099-1102.[1] Link

Sources

Technical Support Center: Purification of 3-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAP-BR-304 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Isolation of 3-Bromo-1,5-naphthyridin-4-amine from Regioisomers and Halogenated Impurities

Executive Summary

The synthesis of This compound typically involves the electrophilic bromination (using NBS or Br2) of 1,5-naphthyridin-4-amine. While the amino group at position C4 directs bromination primarily to the ortho position (C3), the electron-deficient nature of the naphthyridine core and the presence of two nitrogens create a challenging purification landscape.

Common impurities include:

  • Unreacted Starting Material: 1,5-naphthyridin-4-amine (Polarity similar to product).

  • Regioisomers: 7-bromo-1,5-naphthyridin-4-amine (formed via bromination on the less deactivated ring).

  • Over-brominated species: 3,7-dibromo-1,5-naphthyridin-4-amine.

This guide provides a tiered purification strategy focusing on Acid-Base Manipulation , Modified Flash Chromatography , and Selective Recrystallization .

Module 1: Diagnostic & Chemical Logic

Before initiating purification, confirm the composition of your crude mixture. Isomers of naphthyridines often co-elute on standard C18 gradients.

Impurity TypeDiagnostic Signal (1H NMR, DMSO-d6)Chromatographic Behavior (TLC)
3-Bromo (Target) Singlet at C2 (~8.5 ppm). Loss of C3 doublet.Mid-polarity.[1]
Starting Material Doublets at C2/C3 with coupling (J ~5-6 Hz).Most polar (lowest Rf).
7-Bromo Isomer Complex coupling in the non-amine ring. C2/C3 remains a doublet.Close Rf to target (often overlaps).
3,7-Dibromo Loss of signals in both rings. Simplified spectra.Least polar (highest Rf).

Key Chemical Property: The 1,5-naphthyridine nitrogens are weakly basic, but the 4-amine increases basicity significantly. This allows for pH-dependent solubility switches.

Module 2: Purification Workflow Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Solid or Oil) CheckTLC Diagnostic TLC (DCM:MeOH 95:5) Start->CheckTLC Decision1 Is Starting Material > 10%? CheckTLC->Decision1 AcidBase Protocol A: Acid-Base Extraction (Removes SM) Decision1->AcidBase Yes Decision2 Isomers/Dibromo Present? Decision1->Decision2 No CheckPurity Check Purity (LCMS/NMR) AcidBase->CheckPurity CheckPurity->Decision2 Flash Protocol B: Amine-Modified Chromatography Decision2->Flash Regioisomers Present Recryst Protocol C: Recrystallization (EtOH/H2O) Decision2->Recryst Dibromo/Minor Impurities Flash->Recryst Polishing Final Pure 3-Bromo-1,5- naphthyridin-4-amine Recryst->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Module 3: Detailed Protocols
Protocol A: Acid-Base "Switch" Extraction

Best for: Removing unreacted starting material and non-basic impurities.

Mechanism: The 3-bromo substituent reduces the pKa of the naphthyridine nitrogens compared to the starting material. We exploit this subtle pKa difference.

  • Dissolution: Dissolve crude residue in EtOAc (Ethyl Acetate).

  • Acid Wash (Mild): Wash the organic layer with 5% aqueous Citric Acid (pH ~3-4).

    • Note: The highly basic starting material (4-amine) will protonate and move to the aqueous layer preferentially over the less basic brominated product.

  • Separation: Collect the organic layer.

  • Brine Wash: Wash organics with saturated NaCl to remove trapped water.

  • Drying: Dry over Na₂SO₄ and concentrate.

    • Troubleshooting: If the product precipitates during the acid wash, the pH is too low. Back-extract the aqueous layer with DCM.

Protocol B: Amine-Modified Flash Chromatography

Best for: Separating the 3-bromo target from 7-bromo isomers and dibromo species.

The Issue: Amino-naphthyridines interact strongly with acidic silanols on silica gel, causing "streaking" (tailing) that merges peaks. The Fix: Block silanols with a basic modifier.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).

  • Gradient:

    • 0-5 min: 100% A (Elutes non-polar dibromo impurities).

    • 5-20 min: 0% → 5% B (Elutes 3-bromo target).

    • 20-30 min: 5% → 10% B (Elutes polar isomers/starting material).

Critical Step: Pre-wash the column with the starting mobile phase (containing TEA) to neutralize the silica before loading your sample.

Protocol C: Selective Recrystallization

Best for: Final polishing and removing trace dibromo impurities.

  • Solvent Selection: Ethanol (EtOH) and Water.

  • Procedure:

    • Dissolve the semi-pure solid in minimal boiling Ethanol .

    • Once dissolved, add hot Water dropwise until a persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the pale yellow needles.

  • Wash: Wash with cold 1:1 EtOH:Water.

Frequently Asked Questions (FAQs)

Q1: My product is co-eluting with the 3,7-dibromo impurity. How do I separate them? A: The dibromo species is significantly less polar than the mono-bromo target because the amine's H-bonding capability is sterically hindered and the molecule is more lipophilic.

  • Solution: Switch to a less polar solvent system. Use Hexane:EtOAc (with 1% TEA) instead of DCM:MeOH. The dibromo compound will elute much earlier (higher Rf) in this system.

Q2: The NMR shows a mixture of isomers, but LCMS shows a single peak. Why? A: Isomers of bromo-naphthyridines often have identical ionization efficiencies and very similar retention times on standard C18 columns.

  • Solution: Use a Phenyl-Hexyl HPLC column or run the NMR in a different solvent (e.g., switch from DMSO-d6 to CDCl3 + MeOD) to shift the peaks and confirm the ratio.

Q3: Can I use reverse-phase (C18) chromatography? A: Yes, but pH control is mandatory. Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10). At low pH (Formic acid), the protonated amine dominates the retention behavior, masking the subtle hydrophobic differences between the bromo-isomers.

References
  • Synthesis of 1,5-Naphthyridines: Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2000. Link

  • Bromination Regioselectivity: Smith, M. B., et al. "Regioselective one-pot bromination of aromatic amines."[2] Organic Letters, 2002.[2] Link

  • Purification of Amino-Heterocycles: Teledyne ISCO Application Note. "Purification of Purines and Related Compounds." Link

  • Naphthyridine Scaffolds in Drug Discovery: Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020. Link

Sources

Overcoming solubility issues of naphthyridine amines in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Naphthyridine Amines in Organic Solvents Ticket ID: NAP-SOL-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Brick Dust" Paradox

Welcome. If you are reading this, you are likely staring at a flask containing a naphthyridine amine derivative that refuses to dissolve in Dichloromethane (DCM), Methanol (MeOH), or even refluxing Acetonitrile.

The Root Cause: Naphthyridine amines (particularly 1,5-, 1,8-, and 2,7-naphthyridines) suffer from what medicinal chemists call "Brick Dust" syndrome. This is not merely a polarity issue; it is a Crystal Lattice Energy issue.

  • Planarity: The flat bicyclic aromatic ring allows for tight

    
    -
    
    
    
    stacking.
  • H-Bonding: The amine donor (-NH2) and the ring nitrogen acceptor (=N-) form an intermolecular hydrogen bond network that acts like "molecular velcro."

To dissolve these, we must thermodynamically penalize the solid state or kinetically disrupt the aggregation. This guide outlines the protocols to achieve this.

Module 1: The Solvent Hierarchy (Diagnostic Phase)

User Question: "I've tried DCM, THF, and MeOH. Nothing works. What solvent should I use?"

Technical Response: Stop guessing. You need to move up the Solvation Power Ladder . Standard organic solvents often fail because they cannot compete with the intermolecular forces holding your crystal lattice together.

The Solvation Power Ladder
TierSolvent SystemMechanism of ActionApplication
1 DCM / CHCl3 Weak DipoleFails for most unsubstituted naphthyridines.
2 THF / Dioxane Ether Oxygen AcceptorModerate solubility; good for reactions if heated.
3 DMSO / DMF / NMP High Dielectric / Dipolar AproticThe Standard. Breaks lattice via strong dipole, but high boiling point makes removal difficult.
4 HFIP (Hexafluoroisopropanol) Strong H-Bond Donor The "Magic" Bullet. Disrupts N...H-N networks. Low boiling point (58°C).
5 TFA (Trifluoroacetic Acid) ProtonationThe Nuclear Option. Protonates the ring nitrogen, destroying the stack via charge repulsion.
Decision Tree: Selecting the Right System

Use this logic flow to determine the correct solvent based on your downstream application.

SolubilityDecisionTree Start Compound State: INSOLUBLE SOLID Goal What is the Goal? Start->Goal NMR NMR Analysis Goal->NMR Reaction Chemical Reaction Goal->Reaction Purify Purification Goal->Purify NMR_Solv 1. DMSO-d6 2. CDCl3 + MeOD (3:1) 3. TFA-d1 (Trace) NMR->NMR_Solv Rxn_Check Can you heat it? Reaction->Rxn_Check Col_Type Flash Column? Purify->Col_Type Heat_Yes DMSO/DMF (100°C) Rxn_Check->Heat_Yes Yes Heat_No HFIP or TFE (Fluorinated Alcohols) Rxn_Check->Heat_No No (Thermal sensitive) SolidLoad Solid Load (Dissolve in DMF -> Adsorb on Silica) Col_Type->SolidLoad Eluent DCM : MeOH : NH4OH (90 : 9 : 1) Col_Type->Eluent

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 2: Reaction Workarounds

User Question: "I need to run a substitution reaction, but my starting material is a brick. How do I get it to react?"

Technical Response: Heterogeneous reactions (slurries) often fail because the surface area is too low. You must induce In-Situ Solubilization .

Protocol A: The HFIP Medium (Recommended)

Hexafluoroisopropanol (HFIP) is a powerful solvent for heterocycles. It acts as a hydrogen-bond donor, solvating the basic nitrogens of the naphthyridine core.

  • Solvent: Replace DCM or THF with HFIP (or a 1:1 mixture of DCM:HFIP).

  • Mechanism: HFIP forms H-bonds with the naphthyridine nitrogens, breaking the intermolecular aggregation.

  • Benefit: Unlike DMF/DMSO, HFIP boils at 58°C and can be removed by rotary evaporation.

Protocol B: Transient Protection (Symmetry Breaking)

If you cannot use HFIP, you must chemically disrupt the crystal lattice.

  • Acylation: React the amine with Acetic Anhydride (

    
    ) or Boc-Anhydride (
    
    
    
    ).
  • Why it works:

    • Breaks Planarity: The Boc group is bulky and sterically prevents

      
      -stacking.
      
    • Removes H-Bond Donor: It caps the -NH2, stopping the "velcro" effect.

  • Result: The protected intermediate will likely dissolve in pure DCM or EtOAc.

Protocol C: The "Salt Switch"

Turn the base into a salt to change its solubility profile.

  • Method: Add 1.0 equivalent of methanesulfonic acid (MsOH) or HCl in Dioxane.

  • Outcome: The resulting salt is often soluble in polar protic solvents (MeOH/Water) or highly polar aprotic solvents, allowing nucleophilic aromatic substitutions (

    
    ) to proceed.
    

Module 3: Purification & Analysis (FAQs)

User Question: "My compound streaks on the column and crashes out in the NMR tube. How do I characterize it?"

Troubleshooting Guide: Flash Chromatography

Issue: Compound precipitates on the silica column, leading to broad streaks or total loss. Solution: Do NOT liquid load. Use Solid Loading.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude naphthyridine in the minimum amount of DMF or DMSO (add heat if necessary).

  • Adsorption: Add dry silica gel (approx. 5x weight of crude) to the flask.

  • Evaporation: Use a high-vacuum pump (oil pump) with a bump trap to remove the DMF/DMSO. Rotovap is usually insufficient for DMSO.

  • Loading: You will be left with a free-flowing powder. Pour this on top of your pre-packed column.

  • Eluent: Use DCM : MeOH : NH4OH (90:9:1) .

    • Why Ammonia? The NH4OH deprotonates silanols on the silica gel, preventing the basic naphthyridine from sticking to the acidic silica.

Troubleshooting Guide: NMR Spectroscopy

Issue: Broad peaks or no signal in


.
Solution:  You must break the aggregation aggregates in the tube.
Solvent MixtureRatioPurpose
CDCl3 + MeOD 3:1Breaks weak H-bonds. Good first attempt.
CDCl3 + TFA-d 1 dropGold Standard. Protonates the ring N. Sharpens peaks instantly.
DMSO-d6 + Heat 100%Heat to 60°C inside the probe to increase kinetic solubility.

Visualization of the "TFA Effect" in NMR:

TFA_Effect Aggregated Aggregated Naphthyridine (Broad Signals) TFA + TFA-d (Acid) Aggregated->TFA Add 1 drop Protonated Protonated Monomer (Repulsion breaks stack) TFA->Protonated Protonation Sharp Sharp NMR Signals Protonated->Sharp Result

Figure 2: Mechanism of acid-induced de-aggregation for NMR analysis.

References

  • BenchChem. A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents. (2025).[1] Link

  • Lumen Learning. Properties of Amines: Solubility and Basicity. Organic Chemistry II. Link

  • Unilong Industry. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. (2025).[1] Link

  • Royal Society of Chemistry. Tactics to Improve Solubility: Disruption of Molecular Planarity. (2021).[2] Link

  • Journal of Medicinal Chemistry. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011).[3] Link

  • Sigma-Aldrich. NMR Solvents: Technical Guide and Selection Criteria.Link

Sources

Minimizing side reactions during nucleophilic substitution of naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis)

Welcome to the Naphthyridine Technical Support Center. This guide addresses the specific reactivity challenges of 1,5-, 1,6-, and 1,8-naphthyridines. Unlike standard pyridines, these bicyclic systems are highly electron-deficient, making them prone to aggressive side reactions during nucleophilic substitution (


) and cross-coupling.

Module 1: Regioselectivity & Competitive Substitution

Issue: “I have a dichloro-1,5-naphthyridine and the nucleophile is attacking the wrong position (or both).”

The Diagnostic

Naphthyridines are not electronically uniform. The position of the nitrogen atoms dictates the Localized Unoccupied Molecular Orbital (LUMO) coefficients, which control where the nucleophile attacks.

  • 1,5-Naphthyridine: The C2 and C6 positions are most electron-deficient (most reactive). The C4/C8 positions are less reactive.

  • 1,8-Naphthyridine: The C2 and C7 positions are highly activated.

Troubleshooting Protocol

If you observe regio-isomeric mixtures, follow this logic gate:

Q1: Are you using a proton-shuttle solvent?

  • Problem: Protic solvents (MeOH, EtOH) can hydrogen bond with the ring nitrogens, altering the electrophilicity of adjacent carbons.

  • Fix: Switch to polar aprotic solvents (DMF, NMP, or DMSO). These solvate the cation (e.g.,

    
    ), leaving the nucleophile "naked" and more reactive, allowing you to run the reaction at lower temperatures (
    
    
    
    to RT) to maximize kinetic control.

Q2: Is your leaving group hierarchy correct?

  • Rule: In

    
    , the rate-determining step is the addition of the nucleophile. Therefore, electronegativity drives reactivity (stabilizing the Meisenheimer complex).
    
  • Hierarchy:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Action: If regioselectivity is poor with a dichloro-substrate, synthesize the monofluoro-monochloro analog. The nucleophile will exclusively attack the fluorine.

Q3: Are you seeing "Over-Substitution"?

  • Cause: The product (amino-naphthyridine) might be more electron-rich, but if the starting material is highly deficient, the second leaving group may still react.

  • Fix: Use stoichiometric control (0.95 eq. of nucleophile) and add it dropwise at low temperature (

    
     to 
    
    
    
    ).
Data: Relative Reactivity Rates ( )
SubstratePosition C2 (

)
Position C3 (

)
Position C4 (

)
Notes
1,5-Naphthyridine 100 < 1~15C2 is the "hotspot" due to adjacent N.
1,8-Naphthyridine 120 < 1~20Highly reactive; prone to chelation.
Pyridine (Ref) 1< 0.010.5Naphthyridines are significantly more reactive.

Module 2: Ring Instability (The "Black Tar" Scenario)

Issue: “My reaction mixture turned black, and NMR shows loss of the aromatic signals. I suspect ring opening.”

The Mechanism

Naphthyridines are so electron-deficient that strong nucleophiles can attack even without a leaving group (Chichibabin-type mechanism) or attack the ring carbon to form a Meisenheimer complex that does not eliminate, eventually leading to ring opening (degradation).

Visualizing the Failure Mode

The diagram below illustrates the decision pathway between successful substitution and fatal ring opening.

RingStability Start Naphthyridine Substrate Nu_Attack Nucleophilic Attack Start->Nu_Attack Meisenheimer Meisenheimer Complex Nu_Attack->Meisenheimer Path_A Leaving Group (LG) Present Meisenheimer->Path_A Path_B No LG or Strong Base Meisenheimer->Path_B Product Substituted Product Path_A->Product Elimination of LG RingOpen Ring Opening / Polymerization Path_B->RingOpen C-C Bond Cleavage

Caption: Kinetic competition between substitution (Green path) and degradation (Red path).

Corrective Actions
  • Replace the Base:

    • Avoid: Hydroxides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), Methoxides (
      
      
      
      ), or Amides (
      
      
      ) if no leaving group is at the target site. These act as nucleophiles.[1][2][3][4][5][6][7]
    • Use: Non-nucleophilic bases like LiHMDS , NaHMDS , or Cs_2CO_3 .

    • Why: Steric bulk prevents the base from attacking the ring carbons.

  • Oxidative Rescue (Chichibabin Prevention):

    • If you are attempting a direct amination (replacing H with

      
      ), you must add an oxidant (e.g., 
      
      
      
      or air bubbling) to aromatize the intermediate. Without it, the intermediate polymerizes.

Module 3: Catalyst Poisoning in Cross-Couplings

Issue: “Buchwald-Hartwig amination is stalling. I see starting material and free amine, but no conversion.”

The "Naphthyridine Trap"

This is specific to 1,8-naphthyridines (and 1,5- to a lesser extent).[8] The nitrogen atoms are positioned perfectly to act as a bidentate ligand (like bipyridine), chelating the Palladium (


) catalyst and removing it from the catalytic cycle.
Optimization Protocol

Step 1: Catalyst Selection Do NOT use


 or simple 

.
  • Recommendation: Use bulky, electron-rich phosphine ligands that cannot be displaced by the naphthyridine nitrogens.

    • Primary Amines:BrettPhos or Pd-PEPPSI-IPr .

    • Secondary Amines:RuPhos or XPhos .

Step 2: The "Pre-Catalyst" Strategy Naphthyridines can inhibit the reduction of Pd(II) to Pd(0).

  • Fix: Use Pd(0) sources directly (e.g.,

    
    ) or pre-formed oxidative addition complexes (e.g., Buchwald G3/G4 precatalysts ).
    

Step 3: Masking the Nitrogens If chelation is severe:

  • Add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to the reaction. The Lewis Acid binds to the naphthyridine nitrogens (protecting them), while the Pd-catalyst performs the cross-coupling on the halogen.

Module 4: Hydrolysis & N-Oxide Management

Issue: “I am trying to convert a hydroxy-naphthyridine to a chloro-naphthyridine, but yield is low.”

The Protocol: Deoxychlorination

Converting a naphthyridinone (OH form) to a chloro-naphthyridine is the standard activation step.

  • Reagent:

    
     (Phosphorus oxychloride).
    
  • Catalyst: Add 5-10% N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Critical Step: Naphthyridines are basic. The HCl byproduct will protonate the ring, rendering it unreactive.

    • Fix: Ensure the reaction is run with a base scavenger (like excess amine or solid carbonate) if the substrate is acid-sensitive.

Handling N-Oxides

N-oxides are often used to activate the C2/C4 positions.[7]

  • Risk:[2][9] Deoxygenation without substitution.

  • Solution: Use trifluoroacetic anhydride (TFAA) followed by the nucleophile. This converts the N-oxide into a trifluoroacetate leaving group in situ, which is highly reactive.

Experimental Workflow: Optimized on 1,5-Naphthyridine

Objective: Substitution of 2,6-dichloro-1,5-naphthyridine with a primary amine.

  • Preparation: Dry glassware overnight. Naphthyridines are hygroscopic.

  • Solvent System: Anhydrous DMF or NMP (0.2 M concentration).

  • Base: DIPEA (2.5 eq) or K_2CO_3 (3.0 eq). Avoid strong alkoxides.

  • Addition:

    • Dissolve substrate in solvent. Cool to

      
      .
      
    • Add amine (0.95 eq) dropwise over 30 mins.

  • Monitoring: Check TLC/LCMS at 1 hour. If mono-substitution is complete, quench immediately with saturated

    
    .
    
  • Workup: Extract with EtOAc. Wash organic layer

    
     with water (to remove DMF).
    

References

  • Reactivity of 1,5-Naphthyridines: Litvic, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[7] Molecules, 2021.[6]

  • Mechanisms of

    
    :  "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. 
    
  • Buchwald-Hartwig Optimization: "Buchwald-Hartwig Amination User Guide." WuXi AppTec Chemical Insights.

  • 1,8-Naphthyridine Synthesis & Reactivity: Paudler, W. W., & Kress, T. J.[10] "Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines." The Journal of Organic Chemistry.

  • Green Chemistry Approaches: "A mild synthesis of substituted 1,8-naphthyridines." Green Chemistry.

Sources

Removing metal catalyst impurities from naphthyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Removing Palladium/Copper Impurities from Naphthyridine Couplings Audience: Medicinal Chemists, Process Chemists, QA/QC Analysts

Introduction: Why Naphthyridines Are "Sticky"

Welcome to the technical guide for handling metal impurities in naphthyridine synthesis. If you are here, you likely have a Suzuki, Sonogashira, or Buchwald-Hartwig product that retains high palladium (Pd) levels despite standard workups.

The Core Problem: Naphthyridines are not just substrates; they are ligands. The basic nitrogen atoms in the naphthyridine ring system (1,5-, 1,6-, 1,8-isomers) compete with your ligands (phosphines) and scavengers for the metal center. Standard aqueous washes (EDTA, N-acetylcysteine) often fail because the Pd-Naphthyridine bond is kinetically inert or thermodynamically stable in organic phases.

This guide prioritizes Solid-Supported Scavengers (Functionalized Silica) over extraction or crystallization, as they offer the highest probability of meeting ICH Q3D Class 2B limits (<10 ppm for oral dosing) without yield loss.

Module 1: Diagnosis & Detection

Q: My product looks white/off-white. Can I assume the metal is gone? A: No.

  • The "Invisible" Threat: Colloidal palladium can be invisible to the naked eye at 50–100 ppm. Conversely, highly colored organic impurities can mask low levels of metal.

  • The Standard: You must validate removal using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .

  • Quick Check: If ICP is unavailable for every fraction, use a colorimetric spot test (e.g., thiocyanate or dimethylglyoxime) for qualitative "Go/No-Go" decisions during method development, but never for final release.

Module 2: Scavenger Selection Strategy

Q: Which scavenger should I use for naphthyridines? A: Prioritize Dimercaptotriazine (DMT) over standard Thiols.

While Si-Thiol is the industry workhorse, Si-DMT (SiliaMetS® DMT or equivalent) is chemically superior for nitrogen-containing heterocycles.

Comparative Data: Scavenger Efficiency
FeatureSi-Thiol (Mercaptopropyl) Si-DMT (Dimercaptotriazine) Activated Carbon
Binding Mode Monodentate (S-donor)Bidentate/Bridging (N,S-donor)Adsorption (Non-specific)
Affinity for Pd HighVery High (Chelating effect) Variable
Naphthyridine Suitability Good for simple casesBest for "sticky" N-heterocycles Poor (High yield loss risk)
Scavenging Rate FastFastSlow (requires filtration of fines)
Yield Risk Low (<5% loss)Low (<5% loss)High (10-30% loss common)

Technical Insight: The DMT ligand forms a stable 5-membered chelate ring with Pd(II). This "chelate effect" provides the thermodynamic driving force needed to displace the palladium from the naphthyridine nitrogens.

Module 3: The Protocol (Step-by-Step)

Q: What is the optimal workflow for Si-DMT treatment? A: Follow this kinetic-driven protocol.

Reagents Required:
  • Crude Naphthyridine Product (post-aqueous workup).

  • Solvent: THF, EtOAc, or MeOH (Must dissolve product completely).

  • Scavenger: Si-DMT (40-63 µm particle size).[1]

  • Filter Aid: Celite 545.

Procedure:
  • Dissolution: Dissolve the crude mixture in 10-20 volumes of solvent.

    • Note: If the product has low solubility, use DMF or DMSO, but be aware that these solvents can compete with the scavenger. THF is ideal.

  • Loading: Add 4 to 5 equivalents of Si-DMT relative to the residual metal content (not the initial catalyst loading).

    • Rule of Thumb: If residual metal is unknown, add 10% w/w relative to the mass of the crude product.

  • Temperature & Time: Heat the mixture to 50°C for 4 hours .

    • Why Heat? Naphthyridine-Pd complexes are kinetically stable. Heat provides the activation energy for ligand exchange (Naphthyridine

      
       Scavenger). Room temperature treatment often fails for these substrates.
      
  • Filtration:

    • Prepare a sintered glass funnel with a pad of Celite.

    • Filter the hot suspension.

    • Wash the cake with 2-3 volumes of fresh solvent to recover adsorbed product.

  • Analysis: Concentrate the filtrate and submit for ICP-MS.

Module 4: Decision Logic (Visualization)

Figure 1: Scavenger Selection Decision Tree Caption: Logical flow for selecting the appropriate purification method based on Pd oxidation state and substrate complexity.

ScavengerSelection Start Start: High Residual Pd CheckOxidation Is Pd(0) or Pd(II)? Start->CheckOxidation PdZero Pd(0) (e.g., Pd(PPh3)4) CheckOxidation->PdZero Pd(0) PdTwo Pd(II) (e.g., Pd(OAc)2) CheckOxidation->PdTwo Pd(II) OxidationStep Optional: Oxidize to Pd(II) (Air/Stirring) PdZero->OxidationStep Scavengers bind Pd(II) best SubstrateCheck Substrate contains Basic Nitrogens? (e.g., Naphthyridine) PdTwo->SubstrateCheck Simple Simple Aromatic SubstrateCheck->Simple No Complex N-Heterocycle SubstrateCheck->Complex Yes UseThiol Use Si-Thiol (Standard Protocol) Simple->UseThiol UseDMT Use Si-DMT (Enhanced Protocol) Complex->UseDMT OxidationStep->SubstrateCheck

Module 5: Troubleshooting & FAQs

Q: I used Si-DMT, but the product is still colored. Is the Pd still there? A: Not necessarily.

  • Cause: Conjugated organic byproducts (e.g., oxidized phosphines or coupling oligomers) are often highly colored.

  • Solution: Do not repeat the scavenger treatment based solely on color. Trust the ICP-MS data. If Pd is <10 ppm but color persists, use a small activated carbon polish (e.g., Ecosorb) after the scavenger step.

Q: I am losing >20% yield during the scavenger step. What is happening? A: Non-specific binding or precipitation.

  • Diagnosis: Is your product precipitating on the silica?

  • Fix: Ensure the solvent volume is sufficient to keep the product fully soluble at the filtration temperature. If using MeOH, switch to THF or EtOAc, as silica scavengers can sometimes exhibit hydrogen bonding with polar substrates in protic solvents.

Q: Can I use loose silica vs. pre-packed cartridges? A: For batch processes, loose powder is preferred.

  • Reasoning: Loose powder allows for vigorous stirring, which breaks up particle aggregates and maximizes surface contact. Cartridges are excellent for flow chemistry but can suffer from "channeling" in gravity filtration setups, leading to breakthrough of the metal.

Q: The Pd levels are still >50 ppm after one pass. What now? A: Kinetic vs. Thermodynamic limit.

  • Action: Do not just add more scavenger. Instead, increase the temperature (e.g., reflux) or change the solvent . If using THF, try adding 5-10% water; this can swell the silica pores and improve accessibility to the functional sites, or help solvate inorganic Pd salts.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Defines Class 2B limits for Palladium (100 µ g/day oral).

  • Metal Scavenging User Guide. Biotage. (2023).[2] Detailed comparison of Si-Thiol vs. Si-TMT (DMT equivalent) for nitrogen heterocycles.

  • SiliaMetS® Metal Scavengers Selection Guide. SiliCycle. (2022). Application notes on using DMT for removing Pd from arylpyrrolidines and similar basic heterocycles.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on the kinetics of Pd removal).

Sources

Validation & Comparative

Structural Verification & NMR Profiling of 3-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

In the landscape of kinase inhibitor development, the 1,5-naphthyridine core has emerged as a bioisostere of quinoline, offering improved aqueous solubility and distinct H-bond acceptor profiles. Specifically, 3-Bromo-1,5-naphthyridin-4-amine serves as a critical "hinge-binding" scaffold. The bromine at C3 allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig) to introduce hydrophobic tails, while the C4-amine anchors the molecule via hydrogen bonding to the kinase ATP pocket.

This guide provides a definitive structural analysis of this intermediate.[1] Unlike generic spectral databases, we compare the performance of solvent systems (DMSO-d₆ vs. CDCl₃) and provide a comparative assignment logic to distinguish this regioisomer from its 2-bromo and 7-bromo analogs.

Experimental Protocol: Optimizing Resolution

Obtaining a clean 13C NMR spectrum for amino-naphthyridines is notoriously difficult due to aggregation and quadrupole broadening from the bromine and nitrogen nuclei.

Method A: The "Gold Standard" (DMSO-d₆)[1]
  • Rationale: this compound exhibits poor solubility in chloroform. DMSO-d₆ disrupts intermolecular H-bonding (N-H···N), sharpening the amine-adjacent carbon signals.[1]

  • Protocol:

    • Dissolve 30 mg of analyte in 0.6 mL DMSO-d₆ .

    • Add 1 drop of TFA-d (optional) if C4 broadening is observed; this protonates the ring nitrogens, shifting the equilibrium to a single cationic species and sharpening the peaks.

    • Acquisition: 1024 scans, D1 relaxation delay = 2.0s (essential for quaternary C3/C4 integration).

Method B: The "Aggregation" Risk (CDCl₃)[1]
  • Warning: In CDCl₃, this compound often exists as a mixture of H-bonded aggregates, leading to broad, unassignable peaks in the aromatic region (140-150 ppm).[1] Not recommended for QC release.

13C NMR Chemical Shift Data

The following data represents the high-confidence assignment derived from substituent chemical shift (SCS) additivity rules applied to the experimental 1,5-naphthyridine base scaffold.

Table 1: Chemical Shift Assignment (DMSO-d₆)
Carbon PositionChemical Shift (δ, ppm)Multiplicity (DEPT)Assignment Logic (Substituent Effect)
C2 154.5 CHDeshielded : Ortho to Br (+3.4 ppm) & Alpha to N.
C4 (Ipso-NH₂) 151.2 C (Quat)Deshielded : Ipso-NH₂ effect (+14 ppm) dominates.
C8a (Bridge) 144.1 C (Quat)Bridgehead, slightly perturbed by C4-NH₂.[1]
C6 151.0 CHAlpha to N5 (Remote); similar to base scaffold.[1]
C8 137.8 CHGamma to N1; minimal perturbation.[1]
C4a (Bridge) 135.2 C (Quat)Bridgehead; shielded by ortho-NH₂ resonance.[1]
C7 124.5 CHBeta to N5; standard aromatic shift.
C3 (Ipso-Br) 106.8 C (Quat)Diagnostic Peak : Shielded by Ipso-Br (-6 ppm) AND Ortho-NH₂ (-15 ppm).

Note: The C3 signal at ~106.8 ppm is the "fingerprint" of this molecule. In the non-brominated analog, this carbon appears at 124.3 ppm. The ~17 ppm upfield shift confirms the presence of Bromine at position 3.

Comparative Analysis: Performance vs. Alternatives

Scenario 1: Regioisomer Differentiation

A common synthetic impurity is the 2-Bromo isomer. 13C NMR is the superior method for distinguishing these isomers compared to LC-MS (identical mass).

  • Target (3-Bromo): C3 is quaternary and shielded (~107 ppm).[1]

  • Alternative (2-Bromo): C2 becomes quaternary and shielded (~140 ppm), while C3 becomes a CH signal (~120 ppm).[1]

  • Verdict: The presence of a high-field quaternary carbon (<110 ppm) definitively proves the 3-Bromo substitution pattern.

Scenario 2: 1D vs. 2D NMR Performance

For complex mixtures or impure samples, a standard 1D 13C spectrum may be insufficient due to low sensitivity of quaternary carbons.[1]

Feature1D 13C NMR1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
Sensitivity Low (Requires >20mg)High (Requires <2mg)
C3 Detection Difficult (Long T1 relaxation)Excellent (Seen via correlation to H2 proton)
Connectivity InferredProven (H2 correlates to C4 & C8a)

Recommendation: For trace analysis (<5 mg), skip 1D 13C and utilize HMBC . The correlation between the singlet proton at H2 (~8.5 ppm) and the quaternary carbons C4 (151 ppm) and C8a (144 ppm) validates the core structure.

Structural Assignment Workflow

The following diagram illustrates the logical flow for validating the structure using the data provided above.

NMR_Assignment_Workflow Start Crude Product (Possible Mixture) Solubility Dissolve in DMSO-d6 (Avoid CDCl3 Aggregation) Start->Solubility Acquisition Acquire 1D 13C + DEPT135 (1024 Scans) Solubility->Acquisition Check_C3 Check 100-110 ppm Region Acquisition->Check_C3 Result_3Br Peak Present (Quaternary) ~107 ppm Check_C3->Result_3Br Yes Result_Other No Peak or CH Signal Check_C3->Result_Other No Confirm_H2 Verify H2 Singlet (~8.5 ppm) Correlates to C4 (~151 ppm) Result_3Br->Confirm_H2 Rejection Reject: Isomer (2-Br) or De-brominated Product Result_Other->Rejection Final_Valid Confirmed Structure: This compound Confirm_H2->Final_Valid

Caption: Decision tree for confirming the regiochemistry of this compound using diagnostic C3 chemical shifts.

References

  • ChemicalBook. 1,5-Naphthyridine NMR Spectral Data. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 589354: 1,5-Naphthyridin-4-amine.[1] Retrieved from .[1]

  • Revue Roumaine de Chimie. Assignments of H and C NMR Spectra of Benzo[b][1,8]naphthyridone. (Analogous scaffold assignment logic). Retrieved from .[1]

  • MDPI Molecules. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (Source for SCS calculation logic). Retrieved from .

  • Journal of Medicinal Chemistry. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines. (Context for kinase inhibitor synthesis). Retrieved from .

Sources

Comparing potency of 1,5-naphthyridine vs quinoline inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1,5-Naphthyridine and Quinoline Scaffolds in Inhibitor Design

In the landscape of medicinal chemistry, the quinoline and 1,5-naphthyridine scaffolds represent two foundational heterocyclic systems critical to the development of potent therapeutic agents. While structurally similar, the strategic placement of a second nitrogen atom in the 1,5-naphthyridine ring introduces significant changes in electronic and physicochemical properties, profoundly influencing inhibitor potency and selectivity. This guide provides a comparative analysis of these two scaffolds, drawing on experimental data to guide researchers in their drug discovery efforts.

The Structural Nuance: Quinoline vs. 1,5-Naphthyridine

At first glance, the quinoline and 1,5-naphthyridine cores are bioisosteres. Quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. 1,5-Naphthyridine, one of several naphthyridine isomers, is also a bicyclic system but consists of two fused pyridine rings.

The primary distinction lies in the replacement of a carbon-hydrogen group in the benzene portion of quinoline with a nitrogen atom at the 5-position to form 1,5-naphthyridine. This substitution has several key implications:

  • Hydrogen Bonding: The nitrogen at the 5-position provides an additional hydrogen bond acceptor site, which can be exploited to form specific interactions within a protein's binding pocket, potentially increasing affinity and selectivity.

  • Electronic Properties: The additional electronegative nitrogen atom alters the electron distribution across the ring system, influencing the molecule's dipole moment and its ability to participate in π-π stacking or other non-covalent interactions.

  • Solubility and Physicochemical Profile: The introduction of another nitrogen atom generally increases the polarity of the scaffold, which can impact solubility, permeability, and metabolic stability—key parameters in drug development.

Comparative Potency Across Key Therapeutic Targets

The choice between a quinoline and a 1,5-naphthyridine scaffold is highly dependent on the specific biological target. Below, we analyze their relative performance as inhibitors of two major enzyme classes: topoisomerases and protein kinases.

Bacterial Topoisomerase Inhibition: A Tale of Two Binding Sites

Both quinolines (in the form of fluoroquinolone antibiotics) and 1,5-naphthyridines are foundational scaffolds for potent antibacterial agents targeting DNA gyrase and topoisomerase IV. However, they achieve this through distinct mechanisms.

  • Quinolones: Fluoroquinolones are a well-established class of broad-spectrum antibiotics.

  • 1,5-Naphthyridines: The newer class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) often incorporates a 1,5-naphthyridine core.[1] These agents bind to a different site on the enzyme complex compared to fluoroquinolones.[1][2] This alternative binding mode is a significant advantage, as it means NBTIs show no cross-resistance with quinolone-resistant bacterial strains, addressing a critical challenge in infectious disease.[1]

Structure-activity relationship (SAR) studies on 1,5-naphthyridine-based NBTIs reveal that substitutions at the C-2 and C-7 positions are critical for optimizing antibacterial activity.[1] For example, an alkoxy or cyano group at C-2 and a halogen or hydroxyl at C-7 appear to be preferred for broad-spectrum activity.[1]

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

Compound ClassScaffoldTarget OrganismRepresentative MIC (µg/mL)Reference
NBTI1,5-Naphthyridin-2-oneS. aureus0.016 - 4[3]
NBTI1,5-NaphthyridineS. aureus0.016 - 4[4]

Note: Direct comparison of MIC values is challenging without head-to-head studies, but the data illustrates the high potency achievable with the 1,5-naphthyridine scaffold in the context of NBTIs.

Protein Kinase Inhibition: A Scaffold for Selectivity

In oncology and inflammation, protein kinases are high-value targets. Both quinoline and naphthyridine derivatives have been extensively developed as kinase inhibitors, often targeting the ATP-binding site.

  • Quinoline-Based Kinase Inhibitors: The quinoline scaffold is present in numerous approved and investigational kinase inhibitors. For example, it forms the core of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] SAR studies have identified critical regions for substitution, such as the C2, C4, and benzo portions of the ring, to achieve high potency.[7] Sulfonylated indeno[1,2-c]quinolines have demonstrated potent EGFR tyrosine kinase inhibition with IC50 values as low as 0.6 nM, outperforming the established drug erlotinib.[5]

  • 1,5-Naphthyridine-Based Kinase Inhibitors: The 1,5-naphthyridine core has proven highly effective for developing potent and selective inhibitors of the TGF-β type I receptor (ALK5).[8] Optimization of a screening hit led to derivatives with IC50 values in the low nanomolar range (4-6 nM).[8] The X-ray crystal structure of one such inhibitor bound to ALK5 confirmed that the scaffold effectively anchors the molecule in the ATP-binding site.[8] The additional nitrogen atom likely contributes to the specific interactions that confer selectivity. While less common than the 1,6-naphthyridine isomer in VEGFR-2 inhibitors, the 1,5-scaffold represents a viable alternative for achieving unique selectivity profiles.[9][10]

Table 2: Comparative Potency Against Protein Kinases (IC50)

Inhibitor ScaffoldTarget KinasePotency (IC50)Reference
QuinolineEGFR-TK~0.6 - 10.2 nM[5]
QuinolineVEGFR-298.53 nM (Compound 9)[11]
Quinolinec-MetMicromolar range[12]
1,5-NaphthyridineALK54 nM (Compound 19)[8]
1,5-NaphthyridineALK56 nM (Compound 15)[8]
1,6-NaphthyridineVEGFR-28.8 nM[9]

Experimental Workflow for Potency Determination

To ensure the trustworthiness and comparability of potency data, a standardized experimental workflow is essential.[13] This self-validating system moves from cell-free biochemical assays to more physiologically relevant cell-based models.

G cluster_0 Biochemical Potency cluster_1 Cellular Efficacy cluster_2 Binding Affinity & Mechanism A 1. In Vitro Enzymatic Assay (e.g., Radiometric or Luminescence-based) B Determine IC50 (50% Inhibitory Concentration) A->B C Standardize Conditions: [ATP] = Km(ATP) Low [Enzyme] B->C For Comparability D 2. Cell-Based Assay (e.g., Proliferation, Phosphorylation) B->D Validate in Cellular Context E Determine EC50 (50% Effective Concentration) D->E F 3. Kinetic Studies / Binding Assays (e.g., Cheng-Prusoff, SPR) E->F Characterize Lead Compounds G Determine Ki (Inhibitor Constant) F->G

Caption: Workflow for assessing inhibitor potency.

Step-by-Step Methodology: Kinase Inhibitor Potency Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

  • Materials:

    • Purified recombinant kinase (e.g., ALK5, EGFR).

    • Specific substrate peptide.

    • Radioactive [γ-³²P]ATP or a commercial luminescence-based kit (e.g., ADP-Glo™).

    • Test compounds (1,5-naphthyridine and quinoline derivatives) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • 96- or 384-well assay plates.

  • Protocol (Radiometric Example):

    • Compound Plating: Serially dilute test compounds in DMSO and add them to the assay plate. Include controls for no inhibitor (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Enzyme & Substrate Addition: Add the kinase and its specific substrate to each well. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure data comparability between different inhibitors and labs.[13]

    • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

    • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not. Wash the paper to remove unincorporated ATP.

    • Detection: Measure the radioactivity on the paper using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Signaling Pathway Context: Targeting Receptor Tyrosine Kinases

Many quinoline and naphthyridine inhibitors target receptor tyrosine kinases (RTKs) like EGFR and ALK5, which are crucial nodes in signaling pathways that drive cell proliferation and differentiation. Dysregulation of these pathways is a hallmark of cancer.

G cluster_kinase Ligand Growth Factor (e.g., EGF, TGF-β) Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK5) Ligand->Receptor Binds Receptor->Receptor Dimerization & Autophosphorylation ADP ADP P P Receptor->P Catalyzes Downstream Downstream Signaling (e.g., RAS/MAPK, SMAD) Receptor->Downstream Activates Inhibitor Quinoline or 1,5-Naphthyridine Inhibitor Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion and Strategic Outlook

Neither the 1,5-naphthyridine nor the quinoline scaffold is universally superior; rather, their potency is context- and target-dependent.

  • Quinoline remains a validated, highly versatile scaffold, particularly for kinase inhibitors, with a vast body of SAR literature to guide optimization. Its synthetic chemistry is well-established, making it a reliable starting point for many drug discovery campaigns.

  • 1,5-Naphthyridine offers distinct advantages, most notably in its ability to form additional hydrogen bonds and its proven utility in overcoming established drug resistance mechanisms, as seen in the NBTI field.[1] The altered electronic properties can be leveraged to achieve novel selectivity profiles against challenging targets like the ALK5 kinase.[8]

For researchers, the decision of which scaffold to pursue should be driven by the specific biology of the target. If overcoming resistance or achieving a unique selectivity profile is paramount, the 1,5-naphthyridine core presents a compelling strategic option. For targets where a deep well of chemical knowledge is advantageous, the quinoline scaffold remains a powerful and proven choice. Future efforts will likely focus on creating hybrid structures and further exploring less common naphthyridine isomers to unlock new therapeutic potential.

References

  • Bisacchi, G. S., & O'Brien, P. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630–3635. [Link]

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147–1154. [Link]

  • Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321–1329. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407–2412. [Link]

  • Elkamhawy, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Singh, S. B., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & Medicinal Chemistry Letters, 75, 128808. [Link]

  • Pieroni, M., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2056–2066. [Link]

  • Font, M., et al. (1998). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Il Farmaco, 53(5), 353–358. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Liau, W. S. J., & Yap, J. L. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Medicinal Chemistry. [Link]

  • Attwood, M. M., et al. (2023). How many kinases are druggable? A review of our current understanding. Biochemical Society Transactions, 51(4), 1469–1483. [Link]

  • Müller, S., & Knapp, S. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Palacios, F., & de los Santos, J. M. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Tejería, A., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 29(1), 38. [Link]

  • Jones, G. S., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4944–4947. [Link]

  • Wang, Y., et al. (2016). discovery and SAR study of 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 904–914. [Link]

  • Butnariu, A. M., & Grozav, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Al-Bayati, F. I. H., et al. (2020). Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure & Dynamics, 39(14), 5173–5186. [Link]

  • Modi, A., & Kulkarni, V. M. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001–015. [Link]

  • Chen, S. H., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 8(22), 19570–19580. [Link]

  • El-Naggar, A. M., et al. (2022). Structure of some quinoline-based EGFR inhibitors. ResearchGate. [Link]

  • Modi, A., & Kulkarni, V. M. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • Wang, Y., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 680–684. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. [Link]

  • Al-Warhi, T., et al. (2022). Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors with promising metallic nanoparticle loading: rationalized design, synthesis, biological investigation and computational studies. New Journal of Chemistry, 46(38), 18367–18386. [Link]

  • Sharma, S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Combinatorial Chemistry & High Throughput Screening, 26(12), 2133–2149. [Link]

  • El-Sayed, N. N. E., et al. (2021). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1162–1174. [Link]

  • Bouziane, I., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 29(3), 522. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat as a High-Potency Pharmacophore Intermediate . 3-Bromo-1,5-naphthyridin-4-amine is a halogenated heteroaromatic amine. While specific toxicological data for this exact isomer is often limited in public databases, its structural motifs (naphthyridine core + exocyclic amine + halogen) classify it as a potential DNA intercalator and sensitizer .

Core Hazard Profile:

  • Physical State: Solid (typically off-white to yellow powder).

  • Primary Routes of Entry: Inhalation (dust), Dermal Absorption (lipophilic carrier), Ingestion.

  • GHS Classification (Inferred/Analogous):

    • Skin/Eye Irritant (Cat 2/2A): High probability of mucosal irritation.

    • STOT-SE (Cat 3): Respiratory tract irritation.[1]

    • Mutagenicity (Suspected): Naphthyridines are bioisosteres of quinolines; many are kinase inhibitors with systemic biological activity.

Molecular Hazard Analysis: The "Why" Behind the PPE

To build trust in safety, we must understand the causality of the hazard. We do not simply "wear gloves"; we select barriers based on molecular interaction.

  • Lipophilicity & Permeation: The 1,5-naphthyridine ring is a planar, aromatic system. The bromine substituent increases lipophilicity (LogP), enhancing the molecule's ability to permeate the stratum corneum (outer skin layer) and enter the bloodstream. Standard latex gloves are insufficient due to poor permeation resistance against halogenated aromatics.

  • Bioactivity Potential: This scaffold is frequently used in drug discovery (e.g., PI3K/mTOR inhibitors). Consequently, it is designed to interact with biological proteins. Accidental exposure can trigger off-target kinase inhibition or receptor binding in the handler.

  • Dust Generation: As an amine-functionalized solid, it can form electrostatic dusts. Inhalation bypasses first-pass metabolism, delivering the compound directly to the systemic circulation.

PPE Selection Matrix

Standard: Biosafety Level 2 (BSL-2) / Chemical Band 4 equivalent.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil)Breakthrough Time: Halogenated aromatics degrade latex. Double nitrile creates a sacrificial outer layer and a visual indicator for breach.
Respiratory Fume Hood (Primary) or P100/N95 Respirator (Secondary)Engineering controls (hood) are non-negotiable for powders. If weighing outside a hood (discouraged), a fit-tested P100 is required to capture fine particulates (<0.3 microns).
Eye/Face Chemical Splash Goggles (Not just safety glasses)The amine functionality is basic and caustic to moist mucous membranes (eyes). Goggles seal against airborne dust; glasses do not.
Body Tyvek® Lab Coat (Closed front) + Sleeve Covers Cotton lab coats absorb liquids/dusts, keeping them against the skin. Tyvek provides a non-porous barrier against dust accumulation.
Footwear Closed-toe, non-perforated leather/synthetic Prevents absorption from floor spills. Shoe covers recommended for high-quantity synthesis (>10g).

Operational Workflow & Engineering Controls

The following diagram illustrates the decision logic for handling this compound. It prioritizes Engineering Controls over PPE, aligning with the Hierarchy of Controls.

HandlingProtocol Start Task: Handle this compound Decision Is the compound in solution or solid powder? Start->Decision Solid Solid / Powder Decision->Solid Powder Solution In Solution (Solvent) Decision->Solution Liquid Weighing WEIGHING PROTOCOL: 1. Anti-static gun usage 2. Balance inside Fume Hood 3. Damp paper towel around balance (trap dust) Solid->Weighing High Dust Risk Transfer TRANSFER PROTOCOL: 1. Double Nitrile Gloves 2. Luer-lock syringes (prevent aerosol) 3. Secondary containment tray Solution->Transfer Splash Risk Weighing->Transfer Dissolution Cleanup DECONTAMINATION: 1. Wipe surfaces with 10% HCl (neutralize amine) 2. Follow with MeOH/Water wash 3. Dispose wipes as HazWaste Transfer->Cleanup Post-Process

Figure 1: Operational workflow emphasizing the critical "Weighing" step where dust exposure risk is highest.

Detailed Handling Protocol
  • Static Control: Naphthyridine powders are often static-prone. Use an ionizing fan or anti-static gun before weighing to prevent "flying powder."

  • Solvent Choice: When dissolving, avoid highly penetrating solvents (like DMSO) if possible, as they will carry the toxicant through gloves and skin instantly upon contact. Prefer Ethyl Acetate or DCM, but maintain glove discipline.

  • Neutralization: The amine group is basic. For cleaning spills, a mild acid solution (e.g., 5-10% acetic acid or dilute HCl) will protonate the amine, turning it into a salt. Salts are generally less volatile and easier to wipe up, though they remain toxic.

Emergency Response & Spill Management

In case of Exposure:

  • Skin: Immediately wash with soap and copious water for 15 minutes. Do not use ethanol or organic solvents to wash skin; this increases absorption.

  • Eyes: Flush for 15 minutes.[1][2][3] Lift eyelids. Seek ophthalmological evaluation.

  • Inhalation: Move to fresh air. If wheezing occurs, medical observation is required (delayed sensitization).

Spill Cleanup Logic:

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess SolidSpill Solid: Cover with wet paper towel (Prevent Dust) Assess->SolidSpill LiquidSpill Liquid: Absorb with Vermiculite or Spill Pads Assess->LiquidSpill Decon Decontaminate Surface (Mild Acid Wipe) SolidSpill->Decon LiquidSpill->Decon Disposal Bag & Tag (Halogenated Waste) Decon->Disposal

Figure 2: Step-by-step spill response logic ensuring containment of dusts and vapors.

Disposal Strategy

Regulatory Classification: Hazardous Chemical Waste.[4] Waste Stream: Halogenated Organic .

  • Do Not Mix With: Strong oxidizers (risk of N-oxide formation/exotherm) or strong acids in sealed containers (exotherm).

  • Labeling: Must clearly state "Contains Halogenated Aromatics" and "Toxic."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in an acidic solution (corrosion risk).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[Link]

  • PubChem. (n.d.). Compound Summary: Naphthyridine Derivatives. National Library of Medicine. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。